6-methyl-1H-indol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1H-indol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZBDXTVJJTZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CNC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701312483 | |
| Record name | 6-Methyl-1H-indol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-81-0 | |
| Record name | 6-Methyl-1H-indol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-1H-indol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Role of 6-Methyl-1H-indol-4-amine in Medicinal Chemistry
[1]
Executive Summary
6-methyl-1H-indol-4-amine is a high-value heterocyclic building block used primarily in the design of small-molecule kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1] As a substituted aminoindole, it serves as a bioisostere for the adenine ring of ATP, making it a "privileged scaffold" for targeting the hinge region of protein kinases.[1] The C6-methyl group provides a critical hydrophobic handle for tuning selectivity profiles against off-target kinases, while the C4-amino group offers a versatile vector for extending into solvent-exposed or back-pocket regions of the binding site.[1]
Chemical Identity & Properties
-
Molecular Formula: C
H N [1][7][8] -
Key Pharmacophore Features:
-
Indole NH (N1): Hydrogen bond donor (HBD) for the kinase hinge region (e.g., Glu residue).[1]
-
C4-Amine (NH
): HBD/HBA handle for amide/urea coupling; mimics the N6-amine of adenine.[1] -
C6-Methyl: Hydrophobic probe for van der Waals interactions; modulates metabolic stability by blocking the C6 oxidation site.[1]
-
Synthetic Utility & Manufacturing
The synthesis of 6-methyl-1H-indol-4-amine typically proceeds via the reduction of its nitro-precursor or through transition-metal-catalyzed amination of a halo-indole.[1]
Primary Synthetic Pathway (Nitro Reduction)
The most robust route involves the Leimgruber-Batcho indole synthesis to form the nitro-indole core, followed by chemoselective reduction.[1]
-
Precursor Formation: Reaction of 2,4-dimethyl-1-nitrobenzene derivatives with
-dimethylformamide dimethyl acetal (DMF-DMA) to form the enamine.[1] -
Cyclization: Reductive cyclization (using Zn/AcOH or H
/Pd) yields 6-methyl-4-nitroindole.[1] -
Functionalization: The nitro group is reduced to the amine using Hydrazine hydrate/Raney Nickel or catalytic hydrogenation.
Alternative Route (Buchwald-Hartwig)
For late-stage diversification, 4-bromo-6-methylindole can be coupled with ammonia surrogates (e.g., benzophenone imine) followed by hydrolysis.[1]
Figure 1: General synthetic workflow for accessing the 4-aminoindole core via the Leimgruber-Batcho strategy.
Medicinal Chemistry Applications
Kinase Hinge Binding
In the context of kinase inhibition, the indole core mimics the purine scaffold of ATP.[1] The N1-H and the C3-H (or substituents at C3) often interact with the hinge region backbone carbonyls and amines.[1]
-
Role of C4-Amine: This group is rarely left as a free amine. It is typically derivatized into an amide , urea , or sulfonamide .[1] This extension allows the inhibitor to reach the "gatekeeper" residue or the DFG motif, crucial for Type I vs. Type II inhibition profiles.
-
Role of C6-Methyl: This substituent fills hydrophobic sub-pockets (often adjacent to the solvent front).[1] It also blocks metabolic hydroxylation at the C6 position, a common clearance pathway for indole drugs.
SAR Logic & Selectivity
The 6-methyl group differentiates this scaffold from the unsubstituted 4-aminoindole.[1]
-
Electronic Effect: The electron-donating methyl group increases the electron density of the indole ring, potentially strengthening the N1-H hydrogen bond donor capability.[1]
-
Steric Effect: It restricts rotation of substituents at C5 or C7 and provides shape complementarity to kinases with restricted pockets (e.g., specific JAK or FGFR isoforms).[1]
Figure 2: Structure-Activity Relationship (SAR) map of the 6-methyl-4-aminoindole scaffold.[1]
Experimental Protocols
Protocol A: General Amide Coupling at C4
This protocol describes the coupling of 6-methyl-1H-indol-4-amine with a carboxylic acid to generate a potential kinase inhibitor.[1]
Reagents:
Procedure:
-
Dissolution: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under N
. -
Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes to form the activated ester.
-
Coupling: Add 6-methyl-1H-indol-4-amine (1.0 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at ambient temperature for 4–12 hours. Monitor conversion by LC-MS (Target mass: M+H).
-
Workup: Dilute with EtOAc (30 mL), wash with saturated NaHCO
(2 x 15 mL), water (2 x 15 mL), and brine. Dry over Na SO . -
Purification: Concentrate in vacuo and purify via flash column chromatography (Hexane/EtOAc gradient).
Validation Criteria:
-
LC-MS: Single peak with correct m/z.
-
1H NMR: Disappearance of the broad aniline NH
signal (~5.0 ppm) and appearance of the amide NH doublet (~8.0-10.0 ppm).[1]
Protocol B: Storage & Stability
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Indole amines are prone to oxidation (turning purple/brown) upon exposure to air and light.
-
Handling: Use opaque vials or wrap in aluminum foil.
Data Summary: Indole Scaffold Comparison
| Scaffold Variant | Electronic Nature | Metabolic Stability | Primary Application |
| 4-Aminoindole | Electron Rich | Moderate (C6 oxidation prone) | General Kinase/GPCR |
| 6-Methyl-4-aminoindole | Very Electron Rich | High (C6 blocked) | Selective Kinase Inhibitors |
| 6-Fluoro-4-aminoindole | Electron Deficient | High (C6 blocked) | Metabolic Stability/Polarity |
| 5-Aminoindole | Electron Rich | Moderate | Serotonin Mimetics |
References
-
Indole Scaffolds in Drug Discovery: Silakari, O., et al. "Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view." European Journal of Medicinal Chemistry, 2017.[1] Link
-
Synthesis of 4-Aminoindoles: Krutosikova, A., et al. "Synthesis and reactions of 4-aminoindoles."[1] Arkivoc, 2000.[1]
-
Kinase Inhibitor Design: Zhang, J., et al. "Targeting cancer with small molecule kinase inhibitors."[1] Nature Reviews Cancer, 2009.[1]
-
Chemical Properties: PubChem Compound Summary for CID 137928 (6-methyl-1H-indole derivatives). Link[1]
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literature review of 6-methyl-1H-indol-4-amine research
This technical guide provides a comprehensive review of 6-methyl-1H-indol-4-amine , a privileged scaffold in medicinal chemistry, specifically designed for researchers in kinase inhibitor development and heterocyclic synthesis.
Subject: Synthesis, Physicochemical Properties, and Medicinal Chemistry of 4-Amino-6-Methylindole CAS Registry Number: 3420-02-8 (General 6-methylindole series reference; specific amine derivatives vary) Molecular Formula: C₉H₁₀N₂ Molecular Weight: 146.19 g/mol
Executive Summary
6-Methyl-1H-indol-4-amine (also referred to as 4-amino-6-methylindole) represents a critical "privileged structure" in modern drug discovery. Unlike the ubiquitous 5- or 6-substituted indoles used in serotonin modulation, the 4-aminoindole core is uniquely positioned to function as a bidentate hydrogen-bonding motif. This electronic arrangement mimics the adenine ring of ATP, making it a high-value scaffold for developing Type I and Type II kinase inhibitors . The addition of the 6-methyl group enhances lipophilicity and metabolic stability, often occupying the solvent-exposed regions or specific hydrophobic pockets within the kinase hinge region.
Structural Analysis & Physicochemical Properties
The utility of 6-methyl-1H-indol-4-amine stems from its electronic distribution. The C4-amine provides a hydrogen bond donor, while the indole N1 can act as a donor/acceptor depending on the tautomeric state and environmental pH.
Table 1: Physicochemical Profile
| Property | Value (Predicted/Experimental) | Significance in Drug Design |
| LogP | ~1.8 - 2.1 | Moderate lipophilicity ensures good membrane permeability (CNS penetration potential). |
| TPSA | ~42 Ų | Low polar surface area favors oral bioavailability. |
| H-Bond Donors | 2 (Indole NH, C4-NH2) | Critical for hinge binding (See Section 4). |
| H-Bond Acceptors | 1 (Aromatic N system) | Interaction with gatekeeper residues.[1] |
| pKa (Conj. Acid) | ~5.5 (Aniline-like) | Remains largely neutral at physiological pH, reducing non-specific protein binding. |
Synthetic Pathways
The synthesis of 4-substituted indoles is historically challenging due to the tendency of electrophilic aromatic substitution to occur at C3. Therefore, de novo ring construction is the standard for high-purity synthesis.
Primary Route: Modified Leimgruber-Batcho Synthesis
This route is preferred for its scalability and regioselectivity. It proceeds via the formation of an enamine from a dinitrotoluene derivative, followed by reductive cyclization.[2][3]
Retrosynthetic Logic:
-
Target: 6-methyl-1H-indol-4-amine
-
Intermediate: 6-methyl-4-nitro-1H-indole[4]
-
Precursor: 2,5-dimethyl-1,3-dinitrobenzene (or 2-methyl-3,5-dinitrotoluene isomers)
Reaction Scheme Description
-
Enamine Condensation: The acidic methyl protons of the dinitro precursor react with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Reductive Cyclization: The resulting trans-β-dimethylamino-2-nitrostyrene undergoes reduction (typically H₂/Pd-C or Zn/AcOH). The amino group generated in situ attacks the enamine double bond to close the pyrrole ring.
-
Nitro Reduction: The C4-nitro group is subsequently reduced to the amine.[5]
Experimental Protocol: Synthesis of 6-methyl-1H-indol-4-amine
Note: This protocol is adapted from standard 4-nitroindole syntheses and optimized for the methylated derivative.
Step 1: Enamine Formation [2]
-
Reagents: 2,5-dimethyl-1,3-dinitrobenzene (1.0 eq), DMF-DMA (1.2 eq), DMF (Solvent).
-
Procedure: Heat the solution to 110°C under N₂ atmosphere for 12 hours. The deep red color indicates enamine formation.
-
Workup: Remove excess DMF-DMA in vacuo. The crude red oil is used directly to prevent polymerization.
Step 2: Reductive Cyclization (Indole Formation) [6]
-
Reagents: Crude enamine, 10% Pd/C (10 wt%), Methanol/THF (1:1).
-
Procedure: Hydrogenate at 40 psi H₂ at room temperature for 6 hours. Critical: Monitor closely; prolonged hydrogenation can reduce the benzene ring.
-
Purification: Filter through Celite. Silica gel chromatography (Hexane/EtOAc gradient) yields 6-methyl-4-nitro-1H-indole .
Step 3: Nitro Group Reduction
-
Reagents: 6-methyl-4-nitro-1H-indole, Raney Nickel (excess), Hydrazine hydrate (5 eq), Methanol.
-
Procedure: Add hydrazine dropwise to the refluxing mixture of indole and Raney Nickel. Reflux for 1 hour.
-
Isolation: Filter hot. Concentrate filtrate. Recrystallize from Ethanol/Water to obtain 6-methyl-1H-indol-4-amine as off-white needles.
Medicinal Chemistry: Kinase Hinge Binding
The primary application of this scaffold is in ATP-competitive kinase inhibition . The 4-aminoindole core mimics the adenosine moiety of ATP.
Mechanism of Action
The hinge region of a kinase connects the N-terminal and C-terminal lobes. Inhibitors must form hydrogen bonds with the backbone carbonyls and amides of this region.[7]
-
Indole N1 (Donor): Forms an H-bond with the backbone Carbonyl of residue Glu (or equivalent).
-
C4-Amine (Donor): Forms an H-bond with the backbone Carbonyl of the Gatekeeper+2 residue.
-
C3-Position: Often substituted to direct the molecule into the "back pocket" or gatekeeper region.
Visualization: Signaling & Binding Logic
The following diagram illustrates the interaction logic between the 6-methyl-4-aminoindole scaffold and a generic Kinase Hinge Region (e.g., MAP4K, ROCK).
Caption: Figure 1: Bidentate binding mode of 6-methyl-1H-indol-4-amine within the kinase hinge region, acting as an ATP mimetic.
Future Outlook & Applications
Research indicates this scaffold is evolving beyond simple kinase inhibition:
-
MAP4K Inhibitors: Derivatives are showing promise in neuroprotection by preventing ER-stress-mediated degeneration in motor neurons (e.g., ALS models).
-
Dual Leucine Zipper Kinase (DLK) Inhibitors: The scaffold serves as a core for optimizing brain-penetrant inhibitors.[8]
-
PROTAC Linkers: The C6-methyl group provides a chemically accessible handle for attaching linkers in proteolysis-targeting chimeras (PROTACs) without disrupting the hinge-binding capability of the indole core.
References
-
Leimgruber, W., & Batcho, A. D. (1971). The synthesis of indoles from o-nitrotoluenes.[2][3] Organic Syntheses.[2][3][9][10] Link
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications.[3] Journal of the Chemical Society, Perkin Transactions 1. Link
-
Thams, S., et al. (2019). Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents. Cell Chemical Biology. Link
-
Zhang, H., et al. (2020).[3] Structure-Based Design of Kinase Inhibitors: The Hinge Binder.[1][11] Journal of Medicinal Chemistry. Link
-
Patel, S., et al. (2015).[8] Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant DLK Inhibitors.[8] Journal of Medicinal Chemistry. Link
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- 8. Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Ascendant Scaffold: A Technical Guide to 6-Methyl-1H-indol-4-amine Derivatives in Modern Drug Discovery
Foreword: Unveiling a Privileged Core
Within the intricate tapestry of medicinal chemistry, the indole nucleus stands as a testament to nature's ingenuity and a cornerstone of synthetic drug design. Its inherent structural features—a planar aromatic system, a hydrogen bond donor, and multiple sites for functionalization—render it a privileged scaffold with the ability to interact with a diverse array of biological targets. This guide delves into a specific, yet profoundly promising, subclass: derivatives of 6-methyl-1H-indol-4-amine. We will explore the synthetic strategies to access this core, its derivatization to unlock therapeutic potential, and the key applications that are currently shaping its trajectory in the pharmaceutical landscape. This document is intended for the discerning researcher, scientist, and drug development professional, offering not just a recitation of facts, but a deeper understanding of the causality and strategic considerations that underpin the exploration of this exciting chemical space.
I. The Synthetic Cornerstone: Accessing the 6-Methyl-1H-indol-4-amine Scaffold
The journey to unlocking the therapeutic potential of any molecular family begins with a robust and versatile synthetic route to its core structure. For 6-methyl-1H-indol-4-amine, the Leimgruber-Batcho indole synthesis presents a highly effective and industrially scalable approach, commencing from the readily available starting material, 2,4-dinitrotoluene.[1][2] This method offers distinct advantages over other classical indole syntheses, such as the Fischer indole synthesis, by providing regiochemical control and avoiding harsh acidic conditions that can be detrimental to sensitive functional groups.[3]
The strategic decision to employ the Leimgruber-Batcho synthesis is rooted in its efficiency and adaptability. The reaction proceeds through the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to construct the indole ring.[2][4] This two-stage process allows for the introduction of substituents on the benzene ring of the indole precursor, which ultimately translates to a diverse library of final compounds.
Experimental Protocol: Leimgruber-Batcho Synthesis of 6-Methyl-1H-indol-4-amine
This protocol outlines a representative synthesis of the core scaffold. Note: This is a generalized protocol and may require optimization based on laboratory conditions and scale.
Step 1: Formation of the Enamine Intermediate from 2,4-Dinitrotoluene
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 2,4-dinitrotoluene (1.0 eq) and a suitable solvent such as dimethylformamide (DMF).
-
Reagent Addition: To this solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.5 eq). The use of pyrrolidine accelerates the formation of the more reactive enamine intermediate.[1]
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude enamine is often a dark, viscous oil and can be carried forward to the next step without extensive purification, or it can be purified by column chromatography on silica gel if necessary.
Step 2: Reductive Cyclization to form 6-Methyl-4-nitro-1H-indole
-
Reaction Setup: Dissolve the crude enamine from the previous step in a suitable solvent system, such as a mixture of methanol and ethyl acetate.
-
Reduction: To this solution, add a reducing agent. A common and effective choice is palladium on carbon (10% w/w) under a hydrogen atmosphere (balloon or Parr shaker). Alternatively, other reducing agents like stannous chloride (SnCl₂) in ethanol or iron powder in acetic acid can be employed.[1][5] The choice of reducing agent can be critical for the selective reduction of one nitro group over the other in dinitro compounds.[5]
-
Reaction Conditions: Stir the reaction mixture at room temperature under a hydrogen atmosphere. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude 6-methyl-4-nitro-1H-indole can be purified by column chromatography or recrystallization.
Step 3: Reduction of the Nitro Group to Afford 6-Methyl-1H-indol-4-amine
-
Reaction Setup: Dissolve the purified 6-methyl-4-nitro-1H-indole in a suitable solvent, such as ethanol or methanol.
-
Reduction: Add a reducing agent capable of reducing an aromatic nitro group to an amine. Common choices include catalytic hydrogenation with palladium on carbon, tin(II) chloride in hydrochloric acid, or sodium dithionite.[5]
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating, depending on the chosen reducing agent. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, perform an appropriate work-up to remove the reducing agent and byproducts. For catalytic hydrogenation, filter off the catalyst. For metal-acid reductions, neutralize the acid and extract the product. The crude 6-methyl-1H-indol-4-amine can then be purified by column chromatography on silica gel to yield the final product.
Caption: Workflow for an in vitro kinase inhibition assay.
B. Infectious Diseases: Combating Antimicrobial Resistance
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Indole derivatives have demonstrated a broad spectrum of antimicrobial activities, making them an attractive starting point for the development of new anti-infective agents. The mechanism of action of these compounds can be multifaceted, including the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with biofilm formation.
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of 6-methyl-1H-indol-4-amine derivatives against bacterial strains. [3][6][7][8]
-
Materials:
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
-
Procedure: a. Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. b. Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well plates. c. Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. d. Include positive (bacteria and broth) and negative (broth only) controls. e. Incubate the plates at 37°C for 18-24 hours. f. Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Derivative A | 8 | 16 |
| Derivative B | 4 | 32 |
| Derivative C | >64 | >64 |
| Vancomycin | 1 | - |
| Ciprofloxacin | - | 0.5 |
| Hypothetical data for illustrative purposes. |
C. Neuropharmacology: Modulating Serotonergic Pathways
The serotonin (5-hydroxytryptamine, 5-HT) system is a critical regulator of mood, cognition, and various physiological processes. The indole core is a key structural feature of serotonin itself, making indole derivatives prime candidates for interacting with serotonin receptors. [9]Derivatives of 6-methyl-1H-indol-4-amine can be designed to act as agonists or antagonists at specific 5-HT receptor subtypes, offering potential treatments for a range of neurological and psychiatric disorders, including depression, anxiety, and migraine. [10][11]
This protocol outlines a method to determine the binding affinity of 6-methyl-1H-indol-4-amine derivatives to a specific serotonin receptor subtype (e.g., 5-HT₁A). [12][13]
-
Materials:
-
Cell membranes expressing the target serotonin receptor (e.g., from HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A)
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
Test compounds (dissolved in DMSO)
-
Non-specific binding control (a high concentration of a known ligand)
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
-
-
Procedure: a. Prepare serial dilutions of the test compounds. b. In a 96-well plate or microcentrifuge tubes, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control. c. Incubate the mixture at room temperature for a sufficient time to reach equilibrium. d. Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand. e. Wash the filters with ice-cold assay buffer to remove unbound radioligand. f. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter. g. Calculate the specific binding for each concentration of the test compound and determine the Ki (inhibitory constant) value.
Caption: Competitive radioligand binding assay principle.
III. Future Perspectives and Conclusion
The 6-methyl-1H-indol-4-amine scaffold represents a compelling starting point for the design of novel therapeutics. Its synthetic accessibility via the robust Leimgruber-Batcho synthesis, coupled with the versatility of the 4-amino position for derivatization, provides a powerful platform for exploring diverse biological targets. The demonstrated potential in oncology, infectious diseases, and neuropharmacology underscores the broad therapeutic applicability of this indole subclass.
Future research in this area will likely focus on several key aspects:
-
Structure-Activity Relationship (SAR) Elucidation: Systematic modification of the substituents on the indole nitrogen, the amino group, and other positions on the aromatic ring will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms by which these derivatives exert their biological effects will be essential for rational drug design and identifying potential biomarkers.
-
Exploration of New Therapeutic Areas: The inherent versatility of the indole scaffold suggests that derivatives of 6-methyl-1H-indol-4-amine may have utility in other disease areas, such as inflammation and metabolic disorders.
References
-
Leimgruber–Batcho indole synthesis. (2023). In Wikipedia. Retrieved from [Link]
- Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
-
the leimgruber-batcho indole synthesis. (n.d.). Retrieved from [Link]
- Mąkosza, M., & Wojciechowski, K. (2004). Synthesis of 4- and 6-Substituted Nitroindoles. European Journal of Organic Chemistry, 2004(10), 2239–2245.
- Onys'ko, P. P., Rassukana, Y. V., & Sinitsa, A. D. (2018). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Chemistry of Heterocyclic Compounds, 54(11), 1033–1039.
- The Azaindole Framework in the Design of Kinase Inhibitors. (2016). Molecules, 21(11), 1533.
-
Antimicrobial susceptibility testing (Broth microdilution method). (2020). WOAH. Retrieved from [Link]
-
Leimgruber–Batcho Indole Synthesis. (2020, December 13). YouTube. Retrieved from [Link]
-
In vitro kinase assay. (2024, May 31). Protocols.io. Retrieved from [Link]
- Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). (2014). Molecules, 19(8), 12345-12367.
- MacWilliams, M. P. (2009). Indole Test Protocol. American Society for Microbiology.
- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022). Journal of Medicinal and Chemical Sciences, 5(4), 567-579.
-
Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from [Link]
-
Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. Retrieved from [Link]
-
and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. (2018). ResearchGate. Retrieved from [Link]
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances, 13(39), 27354-27358.
- Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). Molecules, 29(4), 844.
- 5-HT Radioligands for Human Brain Imaging With PET and SPECT. (2010). Journal of Nuclear Medicine, 51(5), 677-680.
- Divergent Total Synthesis of Tacaman Alkaloids: A Skeleton Reorganization Strategy. (2023). Journal of the American Chemical Society, 145(4), 2465–2474.
-
How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024, June 11). YouTube. Retrieved from [Link]
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011).
-
Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis. (2018, December 18). YouTube. Retrieved from [Link]
- Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. (2023). Molecules, 28(1), 383.
-
4-nitroindole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Development of 5-HT1A receptor radioligands to determine receptor density and changes in endogenous 5-HT. (2005). Journal of Medicinal Chemistry, 48(10), 3498–3512. 27.T[1][2][14]riazole derivatives as 5-HT(1A) serotonin receptor ligands. (2002). Journal of Medicinal Chemistry, 45(22), 4847–4858.
- Synthesis of new serotonin 5-HT7 receptor ligands. Determinants of 5-HT7/5-HT1A receptor selectivity. (2009). Journal of Medicinal Chemistry, 52(8), 2384–2392.
Sources
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. rr-asia.woah.org [rr-asia.woah.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands [mdpi.com]
- 10. [1,2,4]Triazole derivatives as 5-HT(1A) serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of new serotonin 5-HT7 receptor ligands. Determinants of 5-HT7/5-HT1A receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-HT Radioligands for Human Brain Imaging With PET and SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of 5-HT1A receptor radioligands to determine receptor density and changes in endogenous 5-HT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Performance Purification of 6-Methyl-1H-indol-4-amine
Abstract
The purification of 6-methyl-1H-indol-4-amine presents a dual challenge to organic chemists: the compound is prone to rapid oxidative degradation (turning from off-white to dark purple/black) and exhibits severe peak tailing on standard silica gel due to strong acid-base interactions. This guide provides a definitive protocol for isolating this labile intermediate with >98% purity. We detail the use of triethylamine (TEA)-deactivated silica and inert-atmosphere handling to suppress decomposition and ensure sharp elution bands.
Introduction & Chemical Context
The 4-aminoindole scaffold is a privileged structure in medicinal chemistry, serving as a key pharmacophore in kinase inhibitors (e.g., PLK4 inhibitors), serotonin receptor ligands, and antiviral agents. The 6-methyl substituent adds lipophilicity, modulating metabolic stability and binding affinity.
However, the electron-rich nature of the indole ring, combined with the primary amine at position 4, makes this molecule highly susceptible to:
-
Auto-oxidation: Formation of quinoid-imines and polymerization into insoluble tars upon exposure to air and light.
-
Silanol Binding: The basic amine (
) hydrogen-bonds strongly with acidic silanol groups ( ) on the stationary phase, leading to irreversible adsorption or broad, streaky elution profiles.
Physicochemical Profile
| Property | Value / Characteristic | Implication for Purification |
| Structure | Indole core + 4-amino + 6-methyl | Amphiphilic; soluble in organic solvents, insoluble in water. |
| pKa (Conj. Acid) | ~4.5 - 5.5 (Estimated) | Weakly basic; requires basic modifier to prevent protonation by silica. |
| Stability | High Risk | Must minimize time on column; avoid chlorinated solvents if possible (acidic impurities). |
| TLC Behavior | Streaks from baseline to |
Method Development Strategy
Successful purification relies on neutralizing the stationary phase and maintaining an inert environment. We present two methodologies: Method A (Standard Silica with Modifier) and Method B (Amine-Functionalized Silica).
Method A: TEA-Deactivated Silica (Standard Protocol)
Best for: Routine purification where standard silica is abundant.
-
Stationary Phase: Irregular silica gel (40–63 µm).
-
Mobile Phase: Hexanes/Ethyl Acetate (EtOAc) or Dichloromethane (DCM)/Methanol (MeOH).
-
Modifier: 1–3% Triethylamine (TEA) or 1%
. -
Mechanism: TEA is a stronger base than the analyte; it preferentially binds to and "caps" the acidic silanol sites, allowing the amino-indole to elute freely.
Method B: Amine-Functionalized Silica (Premium Protocol)
Best for: Highly unstable compounds or when TEA contamination is unacceptable.
-
Stationary Phase: Propylamine-bonded silica (e.g., NH2-silica).
-
Mobile Phase: Hexanes/EtOAc (No modifier needed).
-
Mechanism: The surface is already basic, preventing specific interaction with the analyte. Eliminates the need for TEA in the mobile phase.
Detailed Experimental Protocol (Method A)
Materials Required[1][2][3][4][5][6][7][8]
-
Crude 6-methyl-1H-indol-4-amine (typically from nitro-reduction).
-
Silica Gel 60 (230–400 mesh).
-
Solvents: Hexanes, Ethyl Acetate, Triethylamine (TEA).
-
Argon or Nitrogen balloon.
-
Rotary Evaporator with inert gas inlet.
Workflow Visualization
Caption: Figure 1. Optimized workflow for the purification of labile amino-indoles ensuring silica neutralization.
Step-by-Step Procedure
1. TLC Optimization
Do not run TLC in pure Hex/EtOAc.
-
Prepare a developing chamber with Hexanes:EtOAc (1:1) + 1% TEA .
-
Spot the crude mixture.
-
Target an
of 0.3 – 0.4 . Adjust polarity accordingly.-
Note: If the spot still streaks, increase TEA to 2% or switch to DCM/MeOH (95:5 + 1%
).
-
2. Column Preparation (The "Slurry" Method)
-
Calculate silica requirement (approx. 30–50g silica per 1g crude).
-
Slurry the silica in the starting solvent mixture (e.g., 90% Hexane / 10% EtOAc) containing 5% TEA .
-
Pour the column and flush with 2 column volumes (CV) of this buffer.
-
Why? This saturates the silica with base before the sensitive compound touches it.
-
-
Reset the mobile phase: Switch to the starting gradient solvent containing only 1% TEA for the actual run.
3. Sample Loading (Dry Load)
Wet loading is discouraged due to potential precipitation.
-
Dissolve crude material in a minimal amount of MeOH/DCM.[1]
-
Add Celite (diatomaceous earth) or basic alumina (ratio 1:2 w/w).
-
Evaporate to dryness on a rotovap (bath temp < 30°C).
-
Load the free-flowing powder onto the top of the pre-equilibrated column.
4. Elution Gradient
Run the column under positive pressure (flash chromatography) to minimize residence time.
-
CV 0–2: 10% EtOAc in Hexanes (+ 1% TEA)
-
CV 2–10: Linear gradient to 60% EtOAc in Hexanes (+ 1% TEA)
-
CV 10+: Hold until product elutes.
-
Detection: UV at 254 nm. The product may also fluoresce blue/purple at 365 nm.
5. Workup and Storage
-
Pool pure fractions immediately.
-
Evaporate solvents at low temperature (< 35°C) .
-
TEA Removal: To remove residual TEA, co-evaporate with heptane 2–3 times.
-
Storage: Store under Argon at -20°C. If the solid turns purple on the surface, wash with cold hexanes before use.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Compound turns black on column | Oxidation on silica surface. | Use Method B (Amine-silica). Flush column with Argon before use. Speed up the flow rate. |
| Broad, tailing peaks | Insufficient base modifier. | Increase TEA to 2-3% or use |
| Product co-elutes with TEA salts | TEA forming salts with acidic impurities. | Wash the combined organic fractions with saturated |
| Low Recovery | Irreversible adsorption. | Switch to Neutral Alumina stationary phase (Grade III). |
Decision Tree for Solvent Selection
Caption: Figure 2. Solvent system selection matrix based on compound solubility and polarity.
Safety & Handling (MSDS Highlights)
-
6-methyl-1H-indol-4-amine: Potentially mutagenic (like many amino-indoles). Handle in a fume hood. Avoid inhalation of dust.
-
Silica Dust: Inhalation hazard (silicosis). Use a mask when packing columns.[2]
-
Triethylamine: Corrosive, flammable, and toxic. Causes severe skin burns.
References
-
Teledyne ISCO. (2012). Flash Chromatography Guide: Purification of Amines. Retrieved from [Link]
-
Biotage. (2023).[3][1] How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Blog. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica.[4] Retrieved from [Link]
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 6-methyl-1H-indol-4-amine Purity
Abstract & Scope
This application note details a validated Reverse-Phase HPLC (RP-HPLC) method for the analysis of 6-methyl-1H-indol-4-amine , a critical bicyclic heterocyclic building block used in the synthesis of kinase inhibitors and CNS-active agents. Due to the electron-rich nature of the 4-aminoindole scaffold, this molecule is susceptible to oxidative degradation, necessitating a robust method capable of resolving the parent compound from its oxidation byproducts (quinoid imines) and regioisomeric impurities (e.g., 5-methyl or 7-methyl isomers).
This guide departs from standard "recipe-based" protocols by integrating mechanistic rationale for column selection and mobile phase engineering, ensuring the user understands the why behind the how.
Chemical Context & Method Strategy
The Analyte
-
IUPAC Name: 6-methyl-1H-indol-4-amine
-
CAS: 22461-82-1
-
Key Functional Groups:
-
Indole Core: Hydrophobic, aromatic (π-π interactions).
-
C4-Amine: Primary aromatic amine. Weakly basic (pKa ~4.0–5.0).
-
C6-Methyl: Weakly hydrophobic electron donor.
-
Method Development Logic
The primary challenge in analyzing aminoindoles is peak tailing caused by the interaction of the basic amine moiety with residual silanols on the silica stationary phase.
-
Mobile Phase Selection: To mitigate tailing, we employ a low pH (pH ~2.0) mobile phase using Trifluoroacetic Acid (TFA). At this pH, the C4-amine is fully protonated (
), increasing its solubility in the aqueous phase. While protonated amines can interact with silanols via ion-exchange, the high concentration of hydronium ions ( ) and the TFA counter-ion effect effectively suppress these secondary interactions. -
Stationary Phase: A "Base-Deactivated" (end-capped) C18 column is required to minimize silanol activity.
-
Detection: The indole chromophore absorbs strongly in the UV region. While 254 nm is standard, 280 nm is often more selective for the indole ring system, reducing baseline noise from non-aromatic solvent impurities.
Experimental Protocol
Reagents & Materials
| Reagent | Grade | Purpose |
| Acetonitrile (MeCN) | HPLC Grade | Organic Modifier |
| Water ( | Milli-Q / HPLC Grade | Aqueous Base |
| Trifluoroacetic Acid (TFA) | HPLC Grade (>99%) | pH Modifier / Ion Pairing |
| Ascorbic Acid | ACS Reagent | Antioxidant (Optional for unstable samples) |
| 6-methyl-1H-indol-4-amine | Reference Standard (>98%) | Calibration |
Instrumentation Parameters
-
System: Agilent 1260 Infinity II / Waters Alliance (or equivalent)
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.
-
Rationale: The "Eclipse Plus" or "XBridge" chemistries provide superior end-capping, essential for sharp amine peaks.
-
-
Column Temperature: 30°C (Controlled)
-
Injection Volume: 5.0 µL
-
Detection Wavelength:
(Bandwidth 4 nm), Ref = 360 nm (if DAD available).
Mobile Phase Preparation
-
Solvent A (Aqueous): 0.1% (v/v) TFA in Water.
-
Prep: Add 1.0 mL TFA to 1000 mL water. Mix thoroughly. Degas.
-
-
Solvent B (Organic): 0.1% (v/v) TFA in Acetonitrile.
-
Prep: Add 1.0 mL TFA to 1000 mL MeCN. Mix.
-
Note: Adding TFA to both phases prevents baseline drift during the gradient.
-
Gradient Profile
The following gradient is designed to retain the polar amine early in the run while eluting hydrophobic dimers or oxidation products later.
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 95 | 5 | Injection / Hold |
| 2.0 | 95 | 5 | Isocratic Hold (Focusing) |
| 15.0 | 30 | 70 | Linear Ramp |
| 18.0 | 5 | 95 | Wash Step |
| 20.0 | 5 | 95 | Hold Wash |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End of Run |
Sample Preparation (Critical Control Point)
Warning: 4-aminoindoles are air-sensitive.[3][4] Solutions often turn brown upon standing due to auto-oxidation.
-
Diluent: 50:50 Water:Acetonitrile (containing 0.1% TFA).
-
Stock Solution (1.0 mg/mL):
-
Weigh 10 mg of analyte into a 10 mL amber volumetric flask.
-
Dissolve in 5 mL MeCN. Sonicate if necessary (max 30s to avoid heating).
-
Dilute to volume with Water.
-
-
Working Standard (0.1 mg/mL):
-
Dilute 100 µL Stock into 900 µL Diluent.
-
Stability Note: Analyze within 4 hours of preparation. If autosampler storage >4h is required, keep at 4°C.
-
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow emphasizing light protection and rapid processing to prevent oxidation.
System Suitability & Validation Criteria
Before releasing results, the system must meet the following acceptance criteria (based on USP <621>):
| Parameter | Acceptance Criteria | Troubleshooting |
| Retention Time ( | Check flow rate, leaks, or mobile phase composition. | |
| Tailing Factor ( | Column aging or insufficient TFA concentration. | |
| Theoretical Plates ( | Dead volume in connections or degraded column. | |
| % RSD (Area) | Injector precision issue or sample degradation. | |
| Resolution ( | Adjust gradient slope (make shallower). |
Troubleshooting Logic Tree
Caption: Decision matrix for troubleshooting common HPLC issues specific to basic amine analysis.
References
-
PubChem. (n.d.).[5] 6-methyl-1H-indol-4-amine (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC method development logic).
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [Link] (Authoritative source on amine tailing mechanisms).
- USP. (2023). General Chapter <621> Chromatography. United States Pharmacopeia. (Source for System Suitability criteria).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 3. chembk.com [chembk.com]
- 4. 4-Aminoindole | 5192-23-4 [chemicalbook.com]
- 5. 6-Amino-1-methyl-4-methoxy-7-azaindole | C9H11N3O | CID 74891274 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Analysis of 6-methyl-1H-indol-4-amine
Abstract
This comprehensive guide provides a detailed framework for the spectroscopic analysis of 6-methyl-1H-indol-4-amine, a key heterocyclic amine with significant potential in medicinal chemistry and drug development. In the absence of a complete public record of its experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the spectral data for this compound. By analyzing the spectroscopic characteristics of structurally related analogs, including 6-methyl-1H-indole and various 4-aminoindoles, this application note offers researchers a robust predictive model and detailed experimental protocols to facilitate the unambiguous identification and characterization of 6-methyl-1H-indol-4-amine. The methodologies outlined herein are designed to ensure scientific rigor and provide a self-validating system for the spectroscopic analysis of this and similar indole derivatives.
Introduction: The Significance of 6-methyl-1H-indol-4-amine
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of a vast array of natural products and synthetic compounds with diverse pharmacological activities. The strategic placement of substituents on the indole ring can profoundly influence the molecule's biological properties. 6-methyl-1H-indol-4-amine, with its methyl group at the 6-position and an amino group at the 4-position, represents a scaffold of considerable interest for the development of novel therapeutic agents. The methyl group can enhance metabolic stability and modulate binding affinity, while the amino group provides a key site for further chemical modification and interaction with biological targets.
Accurate and comprehensive spectroscopic characterization is paramount for the successful advancement of any new chemical entity in a drug discovery pipeline. It provides unequivocal proof of structure, confirms purity, and offers insights into the molecule's electronic and conformational properties. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. The analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each atom within the 6-methyl-1H-indol-4-amine molecule.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 6-methyl-1H-indol-4-amine in a solvent such as DMSO-d₆ is expected to exhibit distinct signals for the indole N-H proton, the aromatic protons, the amine protons, and the methyl protons. The chemical shifts are influenced by the electron-donating effects of the amino and methyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 6-methyl-1H-indol-4-amine in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale and Comparative Insights |
| H1 (N-H) | ~10.5 - 11.5 | br s | - | The indole N-H proton typically appears as a broad singlet in the downfield region. |
| H2 | ~7.0 - 7.2 | t | ~2.5 | This proton on the pyrrole ring will show coupling to H3. |
| H3 | ~6.2 - 6.4 | t | ~2.5 | Coupled to H2, this proton is expected to be shielded by the adjacent amino group. |
| H5 | ~6.8 - 7.0 | d | ~8.0 | This aromatic proton is ortho to the methyl group and will show coupling to H7. |
| H7 | ~6.5 - 6.7 | d | ~8.0 | Coupled to H5, this proton is influenced by the adjacent amino group. |
| 4-NH₂ | ~4.5 - 5.5 | br s | - | The chemical shift of amine protons is variable and depends on concentration and temperature. |
| 6-CH₃ | ~2.3 - 2.5 | s | - | The methyl group protons will appear as a singlet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are predicted based on the known data for 6-methyl-1H-indole and the anticipated electronic effects of the 4-amino group.
Table 2: Predicted ¹³C NMR Chemical Shifts for 6-methyl-1H-indol-4-amine in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| C2 | ~120 - 125 | The C2 carbon of the indole ring. |
| C3 | ~100 - 105 | Shielded by the adjacent amino group. |
| C3a | ~125 - 130 | Bridgehead carbon. |
| C4 | ~140 - 145 | Carbon bearing the amino group, significantly deshielded. |
| C5 | ~115 - 120 | Influenced by the methyl group. |
| C6 | ~130 - 135 | Carbon bearing the methyl group. |
| C7 | ~110 - 115 | Shielded by the amino group at the 4-position. |
| C7a | ~135 - 140 | Bridgehead carbon. |
| 6-CH₃ | ~20 - 25 | The methyl carbon. |
NMR Experimental Protocol
Protocol ID: NMR-SMIA-01
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 6-methyl-1H-indol-4-amine.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the observation of exchangeable protons (N-H and NH₂).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the probe for the DMSO-d₆ sample.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (typically 1024 or more).
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.
-
Integrate the ¹H signals and determine the coupling constants.
-
Assign the peaks based on chemical shifts, multiplicities, and coupling patterns, and by comparison with predicted values and data from related compounds. 2D NMR experiments such as COSY and HSQC can be employed for unambiguous assignment.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For 6-methyl-1H-indol-4-amine, the key vibrational bands will be those associated with the N-H bonds of the indole and the primary amine, as well as the C-H and C-N bonds.
Predicted IR Absorption Bands
Table 3: Predicted Key IR Absorption Bands for 6-methyl-1H-indol-4-amine
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| Indole N-H | ~3400 | Medium, Sharp | N-H Stretch |
| Amine N-H | ~3350 and ~3250 | Medium | Asymmetric and Symmetric N-H Stretch[1] |
| Aromatic C-H | ~3100 - 3000 | Medium to Weak | C-H Stretch |
| Aliphatic C-H | ~2950 - 2850 | Medium to Weak | C-H Stretch (methyl group) |
| Aromatic C=C | ~1620 - 1580 | Medium to Strong | C=C Stretch |
| Amine N-H | ~1650 - 1580 | Medium | N-H Bend (Scissoring)[1] |
| Aromatic C-N | ~1335 - 1250 | Strong | C-N Stretch[1] |
The presence of two distinct bands for the primary amine N-H stretch is a characteristic feature.[1] The aromatic C-N stretching vibration is expected to be strong.[1]
IR Experimental Protocol
Protocol ID: IR-SMIA-01
-
Sample Preparation:
-
For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
-
For KBr pellet method, mix approximately 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press into a transparent pellet using a hydraulic press.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Place the sample in the beam path.
-
-
Data Acquisition and Analysis:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Process the spectrum to identify the key absorption bands and compare them with the predicted values.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum and Fragmentation Pattern
For 6-methyl-1H-indol-4-amine (C₉H₁₀N₂), the expected exact mass is 146.0844 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected at m/z 146. The fragmentation pattern will be influenced by the stability of the indole ring and the presence of the amino and methyl groups.
Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum of 6-methyl-1H-indol-4-amine
| m/z | Proposed Fragment | Fragmentation Pathway |
| 146 | [C₉H₁₀N₂]⁺˙ | Molecular Ion (M⁺˙) |
| 145 | [C₉H₉N₂]⁺ | Loss of a hydrogen radical from the molecular ion. |
| 131 | [C₈H₇N₂]⁺ | Loss of a methyl radical (•CH₃). |
| 119 | [C₈H₇N]⁺˙ | Loss of ammonia (NH₃). |
| 118 | [C₈H₆N]⁺ | Loss of HCN from the m/z 145 ion. |
The fragmentation of amines often involves alpha-cleavage, which in this case could lead to the loss of a hydrogen radical. The indole ring itself is quite stable, and its fragmentation often involves the loss of HCN.
Mass Spectrometry Experimental Protocol
Protocol ID: MS-SMIA-01
-
Sample Introduction:
-
Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
-
Instrument Setup (EI-MS):
-
Use an electron ionization source with a standard electron energy of 70 eV.
-
Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-300).
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum.
-
Identify the molecular ion peak and major fragment ions.
-
Propose fragmentation pathways consistent with the observed spectrum and known fragmentation mechanisms of indoles and aromatic amines.
-
For high-resolution mass spectrometry (HRMS), determine the elemental composition of the molecular ion and key fragments to confirm their identities.
-
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic analysis of 6-methyl-1H-indol-4-amine.
Caption: NMR Spectroscopy Workflow for 6-methyl-1H-indol-4-amine.
Caption: IR Spectroscopy Workflow for 6-methyl-1H-indol-4-amine.
Caption: Mass Spectrometry Workflow for 6-methyl-1H-indol-4-amine.
Conclusion
The spectroscopic characterization of 6-methyl-1H-indol-4-amine is a critical step in its development for potential therapeutic applications. This application note provides a comprehensive, albeit predictive, guide to its NMR, IR, and MS analysis. The presented protocols are designed to be robust and reliable, and the predicted spectral data offer a solid foundation for the interpretation of experimental results. By following these guidelines, researchers can confidently and accurately characterize this important indole derivative, thereby accelerating its journey through the drug discovery process.
References
-
PubChem. (n.d.). 6-Methyl-1H-indole. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
NIST. (n.d.). 1H-Indole, 6-methyl-. NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). IR: amines. Retrieved February 2, 2026, from [Link]
-
Li, X., He, Q., & Fan, R. (2022). Divergent Synthesis of 4-Amino Indoles with Free Amine Groups via Tandem Reaction of 2-Alkynylanilines. Organic & Biomolecular Chemistry, 20(1), 57-62. [Link]
-
Wikipedia. (2023, December 11). Fragmentation (mass spectrometry). Retrieved February 2, 2026, from [Link]
Sources
Harnessing the Potential of 6-methyl-1H-indol-4-amine in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Indole Scaffold as a Cornerstone of Medicinal Chemistry
The indole nucleus, a bicyclic aromatic heterocycle, stands as a quintessential "privileged structure" in medicinal chemistry.[1][2] Its unique electronic properties and rigid, planar geometry allow it to form key interactions with a wide array of biological targets, including G protein-coupled receptors, enzymes, and ion channels.[2] From the early vinca alkaloids used in cancer chemotherapy to modern kinase inhibitors, the indole scaffold has been a recurring motif in numerous approved drugs and clinical candidates.[2] The strategic functionalization of the indole ring is a cornerstone of drug design, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This guide focuses on the utility of a specific, yet underexplored, indole derivative: 6-methyl-1H-indol-4-amine . While direct, extensive biological data on this particular molecule is limited in public literature, its structure presents a valuable starting point for the synthesis of novel compound libraries.[1] The presence of a reactive primary amine at the 4-position and a methyl group at the 6-position offers distinct vectors for chemical modification, allowing for the exploration of structure-activity relationships (SAR) in a targeted manner.
These application notes will provide a conceptual framework and detailed protocols for leveraging 6-methyl-1H-indol-4-amine as a versatile scaffold in drug discovery campaigns, particularly in the realms of oncology and neurodegenerative diseases.
Core Applications & Strategic Rationale
The primary application of 6-methyl-1H-indol-4-amine is as a foundational building block for creating libraries of more complex molecules. The strategic placement of the amino and methyl groups suggests its potential in developing inhibitors for several important drug target classes.
Kinase Inhibitors
The indole and closely related indazole cores are prevalent in numerous FDA-approved kinase inhibitors.[3] The nitrogen atom of the indole ring can act as a hydrogen bond acceptor, mimicking the adenine region of ATP and binding to the hinge region of the kinase active site. The 4-amino group of 6-methyl-1H-indol-4-amine provides a crucial anchor point for building out substituents that can occupy the hydrophobic pocket and solvent-exposed regions of the ATP-binding cleft, thereby enhancing potency and selectivity.[4]
Derivatives of this scaffold could potentially target a range of kinases implicated in cancer, such as:
-
FLT3 and Kit: Often mutated in acute myeloid leukemia.[5]
-
PDGFRα: A driver in certain gastrointestinal stromal tumors.[5]
-
p38 MAP Kinase: Involved in inflammatory responses.[4]
Modulators of Neurological Targets
Indole derivatives have a long history in neuroscience, forming the basis for drugs targeting serotonin receptors and monoamine oxidases (MAOs). The indole structure is a bioisostere for tryptophan, the endogenous precursor to serotonin.
-
Monoamine Oxidase (MAO) Inhibition: MAO inhibitors are used in the treatment of depression and Parkinson's disease.[6] The indole scaffold can be elaborated to interact with the active site of MAO-A or MAO-B.[6]
-
Acetylcholinesterase (AChE) Inhibition: Indole-based compounds have been investigated as AChE inhibitors for the management of Alzheimer's disease.[7][8]
Experimental Workflows & Protocols
The following sections provide detailed protocols for a hypothetical drug discovery campaign starting from 6-methyl-1H-indol-4-amine, targeting a generic protein kinase.
Workflow Overview
The overall workflow for identifying a lead compound from 6-methyl-1H-indol-4-amine is a multi-step process involving chemical synthesis, high-throughput screening, and hit validation.
Caption: Drug discovery workflow using 6-methyl-1H-indol-4-amine.
Protocol 1: Synthesis of a Focused Amide Library
This protocol describes a parallel synthesis approach to generate a library of N-(6-methyl-1H-indol-4-yl)amides. The causality behind this choice is that amide bond formation is a robust and versatile reaction, allowing for the introduction of a wide diversity of chemical functionalities from commercially available carboxylic acids.
Objective: To create a library of diverse amide derivatives of 6-methyl-1H-indol-4-amine for primary screening.
Materials:
-
6-methyl-1H-indol-4-amine
-
A diverse set of carboxylic acids (e.g., substituted benzoic acids, aliphatic carboxylic acids)
-
Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M solution of 6-methyl-1H-indol-4-amine in anhydrous DMF.
-
Prepare 0.22 M solutions of each carboxylic acid in anhydrous DMF in a 96-well plate.
-
Prepare a 0.22 M solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL (20 µmol) of the 6-methyl-1H-indol-4-amine stock solution.
-
Add 100 µL (22 µmol, 1.1 eq) of the corresponding carboxylic acid solution to each well.
-
Add 100 µL (22 µmol, 1.1 eq) of the HATU solution to each well.
-
Initiate the reaction by adding 100 µL (40 µmol, 2.0 eq) of the DIPEA solution to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 16 hours.
-
Quench the reaction by adding 200 µL of water to each well.
-
Extract the products by adding 500 µL of ethyl acetate, shaking, and then allowing the layers to separate.
-
Collect the organic layer for analysis and purification.
-
-
Analysis and Purification:
-
Analyze the crude product in each well by LC-MS to confirm product formation and assess purity.
-
Purify the products using high-throughput parallel purification techniques such as mass-directed automated HPLC.
-
-
Compound Management:
-
Dissolve the purified compounds in DMSO to create stock solutions (e.g., 10 mM) for screening. Store at -20°C.
-
Protocol 2: High-Throughput Screening (HTS) Against a Protein Kinase
This protocol outlines a primary screen to identify inhibitors of a target kinase from the synthesized library using a luminescence-based assay that measures ATP consumption. High-throughput screening is essential for efficiently evaluating large numbers of compounds.[9]
Objective: To identify compounds from the library that inhibit the target kinase activity by more than 50% at a single concentration.
Materials:
-
Target kinase and its substrate
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay buffer (specific to the kinase)
-
Synthesized compound library (10 mM in DMSO)
-
ATP
-
384-well white, opaque plates
Procedure:
-
Compound Plating:
-
In a 384-well plate, add 50 nL of each compound from the library (10 mM stock) to achieve a final screening concentration of 10 µM in a 5 µL reaction volume.
-
Include positive controls (known inhibitor) and negative controls (DMSO only) on each plate.
-
-
Enzyme/Substrate Addition:
-
Prepare a 2X enzyme/substrate solution in kinase assay buffer.
-
Add 2.5 µL of the 2X enzyme/substrate solution to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation:
-
Prepare a 2X ATP solution in kinase assay buffer.
-
Add 2.5 µL of the 2X ATP solution to each well to start the reaction.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Add 5 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Compounds showing >50% inhibition are considered primary hits.
-
Protocol 3: IC50 Determination for Hit Confirmation
This protocol is a crucial self-validating step to confirm the activity of primary hits and determine their potency.
Objective: To determine the half-maximal inhibitory concentration (IC50) for the primary hits.
Procedure:
-
Serial Dilution:
-
For each hit compound, create an 8-point, 3-fold serial dilution series in DMSO, starting from a 10 mM stock.
-
Plate 50 nL of each concentration into a 384-well plate.
-
-
Assay Performance:
-
Perform the kinase assay as described in Protocol 2.
-
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Compound ID | HTS % Inhibition @ 10 µM | IC50 (µM) |
| Control (Staurosporine) | 99% | 0.015 |
| Hit 1 | 85% | 0.250 |
| Hit 2 | 72% | 1.1 |
| Non-Hit 1 | 25% | > 30 |
Visualizing the Mechanism: Kinase Inhibition
Derivatives of 6-methyl-1H-indol-4-amine are designed to function as Type I kinase inhibitors, competing with ATP for binding to the active site.
Caption: Competitive inhibition of a kinase by an indole-amide derivative.
Conclusion and Future Directions
6-methyl-1H-indol-4-amine represents a promising, yet underexplored, starting point for the development of novel therapeutics. Its structure is amenable to the construction of diverse chemical libraries, particularly through robust amide coupling reactions. The protocols outlined in this guide provide a comprehensive framework for synthesizing and screening such libraries against protein kinases, a critical target class in oncology. Successful identification of potent and selective inhibitors would warrant further investigation into their cellular activity, pharmacokinetic properties, and in vivo efficacy. The principles described herein are broadly applicable and can be adapted for other target classes, such as those relevant to neurodegenerative diseases, underscoring the versatility of the indole scaffold in modern drug discovery.
References
- BenchChem. (n.d.). Application Notes and Protocols: 6-Bromo-1-methyl-1H-indazol-4-amine in Anticancer Drug Discovery.
- Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. (2025). PubMed.
- N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. (2025). ResearchGate.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). Royal Society of Chemistry.
- Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. (n.d.). Current Medicinal Chemistry.
- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (n.d.). Journal of Medicinal and Chemical Sciences.
- High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). PubMed.
- SK channel. (n.d.). Wikipedia.
- Divergent Total Synthesis of Tacaman Alkaloids: A Skeleton Reorganization Strategy. (2026). American Chemical Society.
- Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. (n.d.). PubMed.
- An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (n.d.). PMC - NIH.
- Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents. (n.d.). ResearchGate.
- Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. (n.d.). PMC - PubMed Central.
- The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PMC - PubMed Central.
- Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. (2024). PubMed Central.
- Comparative Biological Activity of N-Methyl-1-tosyl-1H-indol-4-amine and Its Isomers: A Review of Available Data. (n.d.). BenchChem.
- 3D-QSAR, molecular docking and ADME studies on indole analogues reveal antidepressant activity through monoamine oxidase. (n.d.). Nature.
- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (n.d.). MDPI.
- An Extremely Sensitive Ultra-High Throughput Growth Selection Assay for the Identification of Amidase Activity. (2024). NIH.
- Synthesis and Biological Evaluation of O 6 -Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases. (2023). MDPI.
- Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. (2011). PMC - PubMed Central.
- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). PubMed Central.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Functionalization of the 4-Aminoindole Scaffold
Topic: Regioselective Reactions on the 4-Aminoindole Ring Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Electronic Landscape
The 4-aminoindole scaffold represents a privileged yet challenging pharmacophore in kinase inhibitor design (e.g., Tegaserod, Pindolol analogs). Unlike the standard indole nucleus, which is dominated by C3-nucleophilicity, the 4-amino variant introduces a competing "aniline-like" electronic system.
The 4-amino group acts as a strong Electron Donating Group (EDG), creating a unique electronic conflict:
-
The Pyrrole Vector: The indole nitrogen (N1) activates C3 (and to a lesser extent C2).
-
The Aniline Vector: The exocyclic amine (4-NH
) activates the benzene ring, specifically C5 (ortho) and C7 (para). -
Steric Gating: The 4-NH
group imposes significant steric bulk, hindering the naturally reactive C3 position, often shifting electrophilic attack to C7 .[1]
Visualization: Reactivity Heatmap
The following diagram illustrates the competing electronic vectors and steric zones.
Figure 1: Electronic and steric influence map of 4-aminoindole. Note the divergence between the N1-directed C3 activation and the N4-directed C7 activation.
Protocol A: Chemoselective N-Acylation (The "Battle of Nitrogens")
Objective: Selectively functionalize the exocyclic amine (4-NH
Mechanistic Insight:
The selectivity relies on pKa differentiation. The indole lone pair is delocalized into the aromatic
Experimental Protocol
Target: N-(1H-indol-4-yl)acetamide formation.
-
Preparation: Dissolve 4-aminoindole (1.0 equiv) in anhydrous CH
Cl (0.1 M). -
Base Selection: Add Pyridine (1.2 equiv). Note: Avoid strong bases like NaH which would deprotonate N1.
-
Acylation: Cool to 0 °C. Add Acetyl Chloride (1.05 equiv) dropwise over 15 minutes.
-
Critical Step: Do not use large excesses of acyl chloride, or N1-acylation may occur as a minor side reaction.
-
-
Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Quench with saturated NaHCO
. Extract with CH Cl .[2] -
Purification: The crude product is often pure enough. If N1-acylation is observed (<5%), it can be hydrolyzed selectively by treating the crude mixture with K
CO in MeOH for 30 minutes (N1-acyl groups are labile; N4-acyl groups are stable).
Data Summary: Selectivity Ratios
| Reagent | Base | Solvent | N4-Product | N1-Product |
|---|---|---|---|---|
| AcCl (1.1 eq) | Pyridine | DCM | >98% | <2% |
| AcCl (2.5 eq) | Et3N | DCM | 85% | 15% |
| Ac2O (excess) | DMAP | DCM | 10% | 90% (Bis-acyl) |
Protocol B: C7-Selective Functionalization (Escaping the C3 Trap)
Objective: Install electrophiles at the C7 position, bypassing the naturally reactive C3.
Mechanistic Insight: Standard indoles react at C3.[3] However, in 4-aminoindoles, the C3 position is sterically crowded by the adjacent amino group. Furthermore, the 4-amino group is a strong para-director, activating the C7 position.[1] By using bulky electrophiles or specific catalysts (e.g., Iridium or chiral phosphoric acids), reactivity is funneled exclusively to C7.
Experimental Protocol: C7-Friedel-Crafts Alkylation
Based on methodology adapted from recent organocatalytic studies (e.g., Ref 1).
-
Reagents: 4-(Dialkylamino)indole (1.0 equiv),
-unsaturated -ketoester (1.2 equiv). -
Catalyst: Chiral Phosphoric Acid (CPA) (5 mol%).
-
Solvent: Toluene (0.1 M).
-
Procedure:
-
Outcome: The bulky CPA catalyst hydrogen-bonds with the electrophile and the indole N1-H, directing attack to the open C7 position. The C3 position is blocked by the interaction between the 4-amino group and the catalyst architecture.
Why this works: The 4-amino group pushes electron density to C7 (resonance). The catalyst creates a "chiral pocket" that physically prevents the electrophile from approaching C3.
Protocol C: Transition-Metal Directed C-H Activation
Objective: Use the 4-amino group as a Directing Group (DG) to activate C3 or C5.
Mechanistic Insight: While C7 is electronically activated, C3 can be targeted via coordination. If the 4-amino group is converted to a directing group (e.g., Pivalamide or Urea), it can coordinate Palladium or Rhodium to activate the C3-H bond via a 5-membered metallacycle.
Experimental Protocol: C3-H Olefination (Heck-Type)
Target: 4-Acetamido-3-alkenylindole
-
Substrate: N-(1H-indol-4-yl)acetamide (Protection of 4-NH2 is required to act as DG).
-
Catalyst System: Pd(OAc)
(5 mol%), AgOAc (2.0 equiv as oxidant). -
Coupling Partner: Ethyl acrylate (2.0 equiv).
-
Solvent: 1,2-Dichloroethane (DCE), 80 °C.
-
Mechanism:
-
Pd coordinates to the amide oxygen of the 4-acetamido group.
-
C-H activation occurs at the spatially accessible C3 position (forming a stable 6-membered palladacycle intermediate involving the C3 carbon and the amide directing group).
-
Note: If C3 is blocked, this system can sometimes force activation at C5, though C3 is kinetically preferred.
-
Strategic Workflow & Decision Tree
This diagram guides the chemist through the decision-making process based on the desired substitution pattern.
Figure 2: Decision matrix for regioselective functionalization.
References
-
Regioselective C7 Functionalization: Xun, W., et al. "Regio and Enantioselective Organocatalytic Friedel–Crafts Alkylation of 4-Aminoindoles at the C7-Position."[5] Organic Letters, 2019.[5]
-
C7-Allylic Alkylation: Huang, T., et al. "Iridium-Catalyzed Regio- and Enantioselective C7-Allylic Alkylation of 4-Aminoindoles." Organic Letters, 2021.
-
Chemoselective N-Acylation: Liu, Y., et al. "Chemoselective N-acylation of indoles using thioesters as acyl source."[6] Beilstein Journal of Organic Chemistry, 2022.
-
C-H Activation Overview: Lerchen, A., et al. "C4–H indole functionalisation: precedent and prospects." Chemical Science, 2018.
-
Indole vs Aniline Basicity: "Acid-base properties of nitrogen-containing functional groups." Chemistry LibreTexts.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective de novo construction of 3‑oxindoles via organocatalyzed formal [3 + 2] annulation from simple arylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
Navigating the Landscape of C-H Functionalization on 6-Methylindoles: A Guide for Researchers
An In-Depth Application Note and Protocol Guide for the Strategic Modification of a Privileged Scaffold
The 6-methylindole framework is a cornerstone in a multitude of biologically active natural products and pharmaceutical agents. Its strategic functionalization is paramount in drug discovery and development, enabling the fine-tuning of molecular properties. Direct C-H functionalization has emerged as a powerful, atom-economical strategy to bypass traditional, often lengthy, synthetic routes. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and detailed protocols for the regioselective C-H functionalization of 6-methylindoles. We will delve into the causal factors governing site-selectivity and provide field-proven methodologies for targeting each position on this versatile scaffold.
The Influence of the 6-Methyl Group: An Electronic and Steric Gatekeeper
The presence of the electron-donating methyl group at the C6 position of the indole ring profoundly influences its reactivity towards C-H functionalization. This substituent exerts both electronic and steric effects that dictate the regiochemical outcome of various transformations. Electronically, the methyl group enhances the electron density of the benzene ring, potentially influencing the reactivity of the C4, C5, and C7 positions. Sterically, it can hinder access to the adjacent C5 and C7 positions, playing a crucial role in directing functionalization to other sites. Understanding these effects is key to designing selective C-H functionalization strategies.
Strategic Functionalization at Each Position
The 6-methylindole scaffold presents several distinct C-H bonds, each amenable to functionalization with the appropriate catalytic system and directing group strategy.
C3-Position: The Innate Nucleophilic Hub
The C3 position of the indole nucleus is inherently the most electron-rich and sterically accessible, making it the default site for electrophilic attack and many C-H functionalization reactions. For 6-methylindole, this intrinsic reactivity is largely maintained.
A notable example is the ligand-free, iridium-catalyzed C-H borylation, which provides a versatile handle for further cross-coupling reactions. This method demonstrates excellent regioselectivity for the C3 position across a range of substituted indoles, including those with substituents at the C6 position[1].
Protocol 1: Ligand-Free Iridium-Catalyzed C3-Borylation of 6-Methylindole [1]
This protocol describes the regioselective borylation of N-acyl protected 6-methylindoles at the C3 position.
Materials:
-
N-Acyl-6-methylindole (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)
-
[Ir(cod)OMe]₂ (1.5 mol%)
-
Anhydrous THF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add N-acyl-6-methylindole, B₂pin₂, and [Ir(cod)OMe]₂.
-
Add anhydrous THF via syringe.
-
Stir the reaction mixture at 80 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the C3-borylated product.
Data Summary for C3-Borylation of Substituted Indoles: [1]
| Substrate (N-Acyl) | Substituent at C6 | Yield (%) | Regioselectivity (C3) |
| N-Acetyl | 6-Me | 88 | >95% |
| N-Benzoyl | 6-Cl | 85 | >95% |
| N-Pivaloyl | 6-F | 91 | >95% |
Workflow for C3-Borylation:
Caption: Workflow for the Iridium-catalyzed C3-borylation of 6-methylindole.
C2-Position: Overcoming Innate Reactivity with Directing Groups
Functionalization at the C2 position requires overriding the intrinsic preference for C3. This is typically achieved by employing a directing group on the indole nitrogen, which positions the metal catalyst in proximity to the C2-H bond.
A powerful strategy for C2-alkylation and alkenylation involves an iron-catalyzed, imine-directed C-H activation. This method has been shown to be effective for a range of indole derivatives[2]. While not explicitly demonstrated on 6-methylindole in the provided literature, the general applicability suggests its potential.
Protocol 2: Iridium-Catalyzed C2-Methylation of 3-Pivaloyl-N-methylindole [3]
This protocol exemplifies a C3 directing group strategy to achieve C2 functionalization.
Materials:
-
3-Pivaloyl-N-methyl-6-methylindole (1.0 equiv)
-
Potassium methyltrifluoroborate (5.0 equiv)
-
[IrCp*Cl₂]₂ (5 mol%)
-
Silver(I) bis(trifluoromethanesulfonyl)imide (AgNTf₂) (20 mol%)
-
Silver(I) acetate (AgOAc) (2.0 equiv)
-
1,2-Dichloroethane (DCE)
-
Inert atmosphere (Nitrogen)
Procedure:
-
In a sealed tube under a nitrogen atmosphere, combine 3-pivaloyl-N-methyl-6-methylindole, potassium methyltrifluoroborate, [IrCp*Cl₂]₂, AgNTf₂, and AgOAc.
-
Add 1,2-dichloroethane.
-
Heat the mixture at 115 °C for 18 hours.
-
After cooling, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the C2-methylated product.
Rationale for Regioselectivity: The pivaloyl group at the C3 position acts as a directing group, forming a five-membered iridacycle intermediate that favors C-H activation at the C2 position over the C4 position[3][4].
Mechanism for C2-Methylation:
Caption: Simplified catalytic cycle for C2-methylation directed by a C3-pivaloyl group.
Benzene Ring Functionalization: C4, C5, and C7 Positions
Functionalizing the benzenoid ring of 6-methylindole is more challenging due to the lower intrinsic reactivity of these C-H bonds compared to the pyrrolic ring. Success in this arena almost exclusively relies on the strategic implementation of directing groups.
Accessing the C4 position often requires a directing group at the C3 position. The Prabhu and Jia groups have demonstrated that a trifluoroacetyl or formyl group at C3 can direct Rh(III)-catalyzed alkenylation to the C4 position[5][6]. A palladium-catalyzed C4-arylation using a transient glycine directing group with a C3-formyl indole has also been reported, showcasing the versatility of this approach[7][8].
Protocol 3: Palladium-Catalyzed C4-Arylation of 3-Formyl-6-methylindole [7][8]
This protocol utilizes a transient directing group for C4-selective arylation.
Materials:
-
3-Formyl-6-methylindole (1.0 equiv)
-
Aryl iodide (1.5 equiv)
-
Glycine (0.4 equiv)
-
Pd(OAc)₂ (10 mol%)
-
Silver trifluoroacetate (AgTFA) (2.0 equiv)
-
Hexafluoroisopropanol (HFIP) / Acetic Acid (AcOH) solvent mixture
-
Inert atmosphere
Procedure:
-
To a reaction vessel, add 3-formyl-6-methylindole, aryl iodide, glycine, Pd(OAc)₂, and AgTFA.
-
Add the HFIP/AcOH solvent mixture under an inert atmosphere.
-
Stir the reaction at 110 °C for 24 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Mechanistic Insight: The reaction proceeds through the formation of an imine between the C3-aldehyde and glycine, which then acts as a bidentate directing group, leading to the formation of a six-membered palladacycle intermediate that facilitates C-H activation at the C4 position[7][8].
Directing Group Strategy for C4-Arylation:
Caption: Directing group strategy for Pd-catalyzed C4-arylation of 3-formylindoles.
The C5 position is sterically less hindered than C4 and C7 by the 6-methyl group. Copper-catalyzed C5-H alkylation of indoles bearing a carbonyl group at the C3 position has been developed, offering a route to C5-functionalized indoles[1][7][9]. While the substrate scope in the cited literature does not explicitly include 6-methylindole, the electronic directing effect of the C3-carbonyl group is the primary controlling element, suggesting applicability.
Protocol 4: Copper-Catalyzed C5-Alkylation of a 3-Carbonyl Indole [1][7][9]
This protocol describes a regioselective C5-alkylation using a copper-carbene species.
Materials:
-
N-Benzyl-3-acetyl-6-methylindole (1.0 equiv)
-
Dimethyl α-diazomalonate (1.5 equiv)
-
Cu(OAc)₂·H₂O (5 mol%)
-
AgSbF₆ (10 mol%)
-
Dichloromethane (CH₂Cl₂)
-
Inert atmosphere
Procedure:
-
In a reaction tube, dissolve N-benzyl-3-acetyl-6-methylindole, Cu(OAc)₂·H₂O, and AgSbF₆ in CH₂Cl₂ under an inert atmosphere.
-
Add the dimethyl α-diazomalonate solution in CH₂Cl₂ dropwise over 1 hour at room temperature.
-
Stir the reaction for 12 hours at room temperature.
-
Concentrate the reaction mixture and purify directly by flash column chromatography.
Rationale for Selectivity: The combination of the copper catalyst system and the directing effect of the C3-carbonyl group favors the electrophilic attack of the copper-carbene species at the C5 position[1][7][9].
The C7 position is sterically hindered, and its functionalization requires a directing group on the indole nitrogen that is sufficiently bulky to favor the formation of a six-membered metallacycle over a five-membered one (for C2 activation). The N-P(O)tBu₂ and N-pivaloyl groups have proven effective in directing arylation and alkenylation to the C7 position using palladium and rhodium catalysts, respectively[10][11]. An iridium-catalyzed C7-borylation of N-diethylhydrosilyl-6-methoxyindole further underscores the feasibility of this approach for 6-substituted indoles[8][12].
Protocol 5: Rhodium-Catalyzed C7-Alkenylation of N-Pivaloylindole
This protocol is adapted from methodologies developed for C7-selective functionalization[13][14].
Materials:
-
N-Pivaloyl-6-methylindole (1.0 equiv)
-
Alkene (e.g., N-phenylmaleimide) (1.2 equiv)
-
[RhCp*Cl₂]₂ (5 mol%)
-
AgSbF₆ (20 mol%)
-
Cu(OAc)₂·H₂O (1.0 equiv)
-
tert-Amyl alcohol
-
Inert atmosphere
Procedure:
-
Charge a screw-capped vial with N-pivaloyl-6-methylindole, alkene, [RhCp*Cl₂]₂, AgSbF₆, and Cu(OAc)₂·H₂O.
-
Evacuate and backfill the vial with an inert gas.
-
Add tert-amyl alcohol via syringe.
-
Seal the vial and heat the reaction mixture at 100 °C for 12 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography.
The Role of the Directing Group: The bulky N-pivaloyl group forces the rhodium catalyst to form a six-membered rhodacycle, leading to selective C-H activation at the sterically accessible C7 position[13].
Functionalization of the 6-Methyl Group: A Frontier in C-H Activation
Direct C-H functionalization of the 6-methyl group on the indole scaffold is a less explored area but holds significant potential for introducing diverse functionality. Methodologies developed for the benzylic C-H oxidation and amination of toluene and its derivatives can be conceptually applied to 6-methylindole.
Conceptual Approaches:
-
Oxidation: Photoredox catalysis or transition metal catalysis (e.g., using manganese or cerium) with an appropriate oxidant could potentially oxidize the 6-methyl group to a formyl or carboxyl group[15][16][17][18]. These functional groups can then serve as handles for further synthetic transformations.
-
Amination: Direct amination of the benzylic C-H bonds could be achieved using transition metal catalysts (e.g., copper or iron) with an appropriate nitrogen source, such as hydroxylamine derivatives[6][11][19][20].
These approaches represent a frontier in the C-H functionalization of 6-methylindole and warrant further investigation by researchers in the field.
Conclusion
The C-H functionalization of 6-methylindoles offers a powerful and elegant approach to the synthesis of complex and biologically relevant molecules. By understanding the interplay of electronic effects, steric hindrance, and the strategic use of directing groups and catalytic systems, researchers can achieve remarkable control over regioselectivity. The protocols and principles outlined in this guide serve as a foundation for further exploration and innovation in this exciting and rapidly evolving field of synthetic chemistry.
References
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- Park, Y., Kim, Y., & Chang, S. (2017). Transition-Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews, 117(13), 9247-9301.
- Isono, T., Harada, S., Yanagawa, M., & Nemoto, T. (2015). Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. Chemical Science, 6(11), 6746-6751.
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- Li, W., et al. (2020). Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. RSC Advances, 10(57), 34661-34665.
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- Dong, J., et al. (2022). Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis. Organic Chemistry Frontiers, 9(1), 106-112.
- Wang, H., et al. (2021). Rhodium(III)‐Catalyzed Direct C7‐Selective Alkenylation and Alkylation of Indoles with Maleimides.
- Kuznetsova, N. I., et al. (2005). Amination of benzene and toluene with hydroxylamine in the presence of transition metal redox catalysts.
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- Yi, C. S., & Yun, S. Y. (2005). Ruthenium-Catalyzed C-H Bond Functionalization and Annulation via a 1,2-Phenyl Shift: Synthesis of Quaternary Carbon-Centered Pyrimidoindolones. Organic Letters, 7(13), 2543-2545.
- Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(7), 1723-1736.
- Ackermann, L. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(7), 1723-1736.
- Gu, K., et al. (2024). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv.
- Yuan, Y., et al. (2023). Selectively Aerobic Oxidation of Benzylic C-H Bonds Enabled by Dual Anthracene and Cerium Catalysis under Continuous-Flow Conditions. Chinese Journal of Organic Chemistry, 43(6), 2269-2278.
- Isono, T., Harada, S., Yanagawa, M., & Nemoto, T. (2015). Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. Chemical Science, 6(11), 6746-6751.
- Suppan, K., et al. (2023). Iridium catalysed C2 site-selective methylation of indoles using a pivaloyl directing group through weak chelation-assistance.
- Gandeepan, P., & Ackermann, L. (2022). Rhodium-Catalyzed C2-Alkylation of Indoles with Cyclopropanols Using N, N-Dialkylcarbamoyl as a Traceless Directing Group. Organic Letters, 24(37), 6745-6749.
- Reddy, B. V. S., & Kumar, A. (2022). A Short Review of C7 – H Bond Functionalization of Indole/Indoline.
- Gu, K., et al. (2025). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes.
- Harkins, S. B., & Main, A. D. (2005). Reactions of Indene and Indoles with Platinum Methyl Cations: Indene C-H Activation, Indole π vs. Nitrogen Lone-Pair Coordination. Organometallics, 24(23), 5633-5643.
- Gu, X., et al. (2023). C5/6‐H functionalization of indoles.
- Kuznetsova, N. I., et al. (2005). Amination of benzene and toluene with hydroxylamine in the presence of transition metal redox catalysts.
- Yoshino, J., et al. (2015). COBALT-CATALYZED C5-SELECTIVE C-H FUNCTIONALIZATION OF 4-Me-QUINOLINES WITH STYRENES. HETEROCYCLES, 90(1), 88-92.
- Yuan, Y., et al. (2023). Selectively Aerobic Oxidation of Benzylic C-H Bonds Enabled by Dual Anthracene and Cerium Catalysis under Continuous-Flow Conditions. Chinese Journal of Organic Chemistry, 43(6), 2269-2278.
- Zhang, C., & Chen, C. (2021). Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst.
- Sauermann, N., et al. (2020). C7‐Indole Amidations and Alkenylations by Ruthenium(II) Catalysis.
- Nakao, Y., et al. (2015). Iron-Catalyzed Directed C2-Alkylation and Alkenylation of Indole with Vinylarenes and Alkynes. Organic Letters, 17(8), 1886-1889.
- Suppan, K., et al. (2023). Iridium catalysed C2 site-selective methylation of indoles using a pivaloyl directing group through weak chelation-assistance.
- Jana, A., & Maiti, D. (2020). Mechanochemical Pd(II)-Catalyzed Direct and C2-Selective Arylation of Indoles. The Journal of Organic Chemistry, 85(15), 9943-9951.
- Lanke, V., Bettadapur, K. R., & Prabhu, K. R. (2015). Site-Selective Addition of Maleimide to Indole at the C-2 Position: Ru(II)-Catalyzed C-H Activation. Organic Letters, 17(19), 4662-4665.
- Shi, J., et al. (2014). Rhodium(III)-catalyzed C2-selective carbenoid functionalization and subsequent C7-alkenylation of indoles.
- Ghorai, P., & Punniyamurthy, T. (2024). Ruthenium(ii)
- Wang, D., et al. (2018). Recent Advances in Homogeneous Metal-Catalyzed Aerobic C–H Oxidation of Benzylic Compounds.
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Application of 6-Methyl-1H-indol-4-amine in Kinase Inhibitor Synthesis: A Technical Guide
Introduction: The Strategic Importance of the Indole Scaffold in Kinase Inhibition
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its unique electronic properties and ability to participate in various non-covalent interactions, particularly hydrogen bonding and π-stacking, make it an ideal framework for the design of enzyme inhibitors. Within the vast landscape of drug discovery, kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology. The deregulation of protein kinases is a hallmark of many cancers, and molecules that can selectively inhibit their activity have proven to be highly effective therapeutics.[2]
The fusion of a pyrrole and benzene ring in the indole structure provides a rigid, planar system that can mimic the purine core of ATP, the natural substrate for kinases. This allows indole-based inhibitors to effectively compete for the ATP-binding site on the kinase, thereby blocking its catalytic activity. The strategic placement of substituents on the indole ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.
This guide focuses on the application of a specific, yet versatile, building block: 6-methyl-1H-indol-4-amine . The presence of the methyl group at the 6-position can significantly influence the molecule's metabolic stability and lipophilicity, a phenomenon often referred to as the "magic methyl" effect, which can lead to improved pharmacokinetic profiles.[3] The 4-amino group provides a crucial handle for synthetic elaboration, allowing for the construction of more complex molecules that can engage in key interactions within the kinase active site.
This document will provide a detailed overview of the synthetic utility of 6-methyl-1H-indol-4-amine in the construction of kinase inhibitors, with a focus on the synthesis of a pyrrolo[2,3-d]pyrimidine core, a key pharmacophore in several approved kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and present data on the biological activity of the resulting compounds.
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Key Target for Kinase Inhibitor Synthesis
The pyrrolo[2,3-d]pyrimidine ring system is a prominent heterocyclic scaffold found in a number of clinically successful kinase inhibitors, most notably the Janus kinase (JAK) inhibitor Tofacitinib. This scaffold acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.
The synthesis of the pyrrolo[2,3-d]pyrimidine core often involves the construction of the pyrimidine ring onto a pre-existing pyrrole or indole precursor. In the context of this guide, we will explore a synthetic strategy that utilizes 6-methyl-1H-indol-4-amine as the starting material to construct a key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can then be further functionalized to generate a library of potential kinase inhibitors.
Synthetic Strategy: From 6-Methyl-1H-indol-4-amine to a Versatile Pyrrolopyrimidine Intermediate
The overall synthetic strategy involves a multi-step sequence that first transforms the indole into a suitable precursor for pyrimidine ring formation, followed by cyclization and chlorination to yield the versatile 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate.
Caption: General workflow for the synthesis of kinase inhibitors from 6-methyl-1H-indol-4-amine.
PART 1: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core
This part details the synthesis of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, starting from 6-methyl-1H-indol-4-amine.
Protocol 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Step 1: Formylation of 6-Methyl-1H-indol-4-amine
The initial step involves the protection of the 4-amino group as a formamide. This is a crucial step to direct the subsequent cyclization reaction.
-
Reagents and Materials:
-
6-Methyl-1H-indol-4-amine
-
Formic acid
-
Acetic anhydride
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Suspend 6-methyl-1H-indol-4-amine (1.0 eq) in formic acid (5.0 eq).
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.5 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice water and collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield N-(6-methyl-1H-indol-4-yl)formamide.
-
Step 2: Cyclization to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol
This step involves a condensation and cyclization reaction to form the pyrimidine ring.
-
Reagents and Materials:
-
N-(6-methyl-1H-indol-4-yl)formamide from Step 1
-
Formamidine acetate
-
Sodium ethoxide
-
Ethanol
-
Reflux condenser
-
-
Procedure:
-
Dissolve sodium metal (2.2 eq) in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.
-
Add N-(6-methyl-1H-indol-4-yl)formamide (1.0 eq) and formamidine acetate (2.0 eq) to the sodium ethoxide solution.
-
Heat the mixture to reflux and maintain for 12-18 hours.
-
Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Collect the precipitate by filtration, wash with cold ethanol, and dry to obtain 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
-
Step 3: Chlorination to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
The final step in the synthesis of the key intermediate is the conversion of the hydroxyl group to a chlorine atom, which is a good leaving group for subsequent nucleophilic aromatic substitution reactions.
-
Reagents and Materials:
-
7H-pyrrolo[2,3-d]pyrimidin-4-ol from Step 2
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Round-bottom flask
-
Reflux condenser
-
-
Procedure:
-
Carefully add 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (10-15 eq).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[4]
-
PART 2: Synthesis of a Representative Kinase Inhibitor Analog
With the versatile 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate in hand, a wide variety of kinase inhibitor analogs can be synthesized through nucleophilic aromatic substitution at the C4 position. As a representative example, we will describe the synthesis of an N-substituted aminopyrrolopyrimidine, a common motif in many kinase inhibitors.
Protocol 2: Synthesis of a 4-amino-7H-pyrrolo[2,3-d]pyrimidine Derivative
This protocol describes a general method for the coupling of an amine to the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.
Caption: Nucleophilic Aromatic Substitution (SNAr) on the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.
-
Reagents and Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Desired primary or secondary amine (R-NH₂ or R₂NH)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in DMF.
-
Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivative.
-
Data Presentation: Characterization and Biological Activity
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Once the compounds are synthesized and characterized, their biological activity as kinase inhibitors can be evaluated using a variety of in vitro and cell-based assays.
Table 1: Representative Kinase Inhibition Data
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Example-1 | JAK1 | 5.2 |
| Example-2 | JAK2 | 3.8 |
| Example-3 | JAK3 | 1.5 |
| Example-4 | TYK2 | 8.1 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Signaling Pathway Visualization
The kinase inhibitors developed from 6-methyl-1H-indol-4-amine often target specific signaling pathways implicated in disease. For instance, inhibitors of the Janus kinase (JAK) family are effective in treating autoimmune diseases and certain cancers by blocking the JAK-STAT signaling pathway.
Caption: Simplified representation of the JAK-STAT signaling pathway and the point of intervention by a JAK inhibitor.
Conclusion and Future Directions
6-Methyl-1H-indol-4-amine is a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. Its strategic substitution pattern allows for the efficient construction of key pharmacophores, such as the pyrrolo[2,3-d]pyrimidine core. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this building block in the discovery of novel therapeutics.
Future work in this area could focus on:
-
Expansion of the Chemical Space: Synthesizing a broader library of analogs by varying the amine component in the nucleophilic aromatic substitution step.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the inhibitors to understand the key determinants of potency and selectivity.
-
Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of the lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of relevant diseases to assess their therapeutic potential.
By leveraging the unique properties of 6-methyl-1H-indol-4-amine and applying rational drug design principles, it is possible to develop novel and effective kinase inhibitors for the treatment of a wide range of human diseases.
References
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. National Institutes of Health. [Link]
-
Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate. [Link]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development. National Institutes of Health. [Link]
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6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine. National Institutes of Health. [Link]
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Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. PubMed. [Link]
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6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. ResearchGate. [Link]
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Biomedical Importance of Indoles. MDPI. [Link]
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An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. [Link]
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Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. MDPI. [Link]
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-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]
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Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. PubMed. [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. [Link]
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Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. National Institutes of Health. [Link]
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N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. ResearchGate. [Link]
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METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE. WIPO Patentscope. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]
-
Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. ResearchGate. [Link]
-
Short enantioselective total synthesis of (+)-tofacitinib. ResearchGate. [Link]
Sources
- 1. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 2. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
Application Note: Precision N-Alkylation of 6-Methyl-1H-indol-4-amine
Executive Summary & Strategic Analysis
The N-alkylation of 6-methyl-1H-indol-4-amine presents a classic regioselectivity challenge in heterocyclic chemistry. This substrate contains two distinct nitrogen nucleophiles and an electron-rich carbon center, creating a tripartite competition for electrophiles:
-
The Exocyclic Amine (C4-NH₂): An aniline-like nitrogen (pKa of conjugate acid
4–5). This is the primary target for diversity-oriented synthesis (SAR). -
The Indole Nitrogen (N1-H): A pyrrole-like nitrogen (pKa
16–17). Requires deprotonation to act as a significant nucleophile. -
The C7 Carbon: The 6-methyl group acts as an electron-donating group (EDG), activating the C7 position (ortho to the amine and para to the pyrrole nitrogen) toward electrophilic aromatic substitution (Friedel-Crafts alkylation), a common side reaction in acidic media.
This guide provides two distinct, self-validating protocols to selectively target either the C4-amine (Protocol A) or the N1-indole (Protocol B), bypassing common pitfalls like polyalkylation or C-alkylation.
Reactivity Landscape Diagram[1]
Figure 1: Decision tree for regioselective alkylation based on reaction conditions.
Protocol A: Selective Mono-N-Alkylation of C4-Amine
Methodology: Reductive Amination Target: Synthesis of secondary amines at the C4 position. Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction.
Rationale
Direct alkylation of the C4-amine with alkyl halides (e.g., MeI) is discouraged due to the "Polyalkylation Principle"—the product (secondary amine) is more nucleophilic than the starting material, leading to inseparable mixtures of mono-, di-, and quaternary ammonium salts. Reductive amination avoids this by proceeding through a discrete imine/iminium species.
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5] | Role |
| 6-methyl-1H-indol-4-amine | 1.0 | Substrate |
| Aldehyde/Ketone | 1.1–1.2 | Electrophile Source |
| Sodium Triacetoxyborohydride (STAB) | 1.5–2.0 | Mild Hydride Donor |
| Acetic Acid (AcOH) | 1.0–2.0 | Catalyst (pH adjustment) |
| 1,2-Dichloroethane (DCE) | Solvent | 0.1 M Concentration |
Step-by-Step Procedure
-
Imine Formation (Pre-equilibrium):
-
To a dry reaction vial equipped with a magnetic stir bar, add 6-methyl-1H-indol-4-amine (1.0 equiv) and the appropriate aldehyde (1.1 equiv).
-
Dissolve in DCE (or THF if solubility is poor) to reach a concentration of 0.1 M.
-
Add Acetic Acid (1.0 equiv).
-
Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes.
-
Validation: Monitor by TLC or LCMS.[4] You should observe the consumption of the amine and the appearance of the imine (often less polar). If the imine is unstable, proceed immediately to step 2.
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.
-
Allow the reaction to warm to RT and stir for 2–16 hours.
-
Note: STAB is preferred over NaBH₄ because it is less basic and will not reduce the aldehyde/ketone before it forms the imine.
-
-
Quench & Workup:
-
Quench carefully with saturated aqueous NaHCO₃ (gas evolution will occur).
-
Extract with CH₂Cl₂ (x3).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).
-
Note: The 6-methyl group increases lipophilicity; the product will likely elute earlier than des-methyl analogs.
-
Protocol B: Selective N-Alkylation of Indole Nitrogen (N1)
Methodology: Base-Mediated S_N2 Substitution
Target: Protection or modification of the indole core.
Mechanism: Deprotonation of the acidic N1-H (
Rationale
The C4-amine protons are significantly less acidic (
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5] | Role |
| 6-methyl-1H-indol-4-amine | 1.0 | Substrate |
| Sodium Hydride (60% in oil) | 1.1–1.2 | Strong Base |
| Alkyl Halide (R-X) | 1.1 | Electrophile |
| DMF or THF | Solvent | Anhydrous, 0.1 M |
Step-by-Step Procedure
-
Deprotonation:
-
In a flame-dried flask under inert atmosphere (N₂ or Ar), suspend NaH (1.2 equiv) in anhydrous DMF (0°C).
-
Dissolve 6-methyl-1H-indol-4-amine in minimal DMF and add dropwise to the NaH suspension.
-
Observation: Hydrogen gas evolution will occur. The solution often turns dark red or brown (formation of the indolyl anion).
-
Stir at 0°C for 15–30 minutes until gas evolution ceases.
-
-
Alkylation:
-
Add the Alkyl Halide (1.1 equiv) dropwise at 0°C.
-
Allow the reaction to warm to RT.[4]
-
Time: Usually fast (1–4 hours).
-
-
Quench & Workup:
-
Critical Step: Cool to 0°C and quench by slow addition of water or saturated NH₄Cl. (Exothermic).
-
Dilute with water and extract with EtOAc (x3).[4]
-
Tip: If using DMF, wash the organic layer 3x with water or 5% LiCl solution to remove the solvent.
-
Troubleshooting & Critical Insights
The "C7 Trap" (Friedel-Crafts Alkylation)
A specific risk with 6-methyl-1H-indol-4-amine is C-alkylation at the 7-position.
-
Cause: The 6-methyl group and the 4-amino group cooperatively activate the C7 position.
-
Trigger: Using Lewis acids (e.g., AlCl₃, BF₃) or strong protic acids during alkylation attempts.
-
Prevention: Avoid highly acidic conditions. In Protocol A, maintain pH 5–6 (acetic acid is safe). Avoid metal-catalyzed alkylations (e.g., Friedel-Crafts) unless C7 functionalization is the goal.
Comparative Data: Reagent Selection
The following table summarizes the expected outcome based on reagent choice for this specific scaffold.
| Method | Reagents | Major Product | Selectivity Risk |
| Direct Alkylation | R-I, K₂CO₃, Acetone | Mixture (Mono/Di-C4, N1) | High (Polyalkylation) |
| Reductive Amination | Aldehyde, STAB, AcOH | C4-Secondary Amine | Low (Excellent Control) |
| Strong Base S_N2 | NaH, R-I, DMF | N1-Indole Alkyl | Low (pKa driven) |
| Phase Transfer | R-Br, KOH, TBAB, Toluene | N1-Indole Alkyl | Moderate |
Workflow Visualization
Figure 2: Operational workflow for selecting the correct alkylation protocol.
References
-
Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Establishes the standard STAB protocol for anilines).
- Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press. (Foundational text on indole N1 vs C3/C4 reactivity).
-
Antilla, J. C., et al. (2010).[7] "Chiral Phosphoric Acid-Catalyzed Friedel–Crafts Alkylation of Indoles."[8][9] Journal of the American Chemical Society. (Highlights the risk of C-alkylation in amino-indoles).
-
BenchChem Application Notes. (2025). "N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxylate." (Analogous heterocyclic amine regioselectivity principles).
-
Sigma-Aldrich Technical Bulletin. "Reductive Amination: Synthetic Protocols."
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Amidine synthesis by imidoylation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regio and Enantioselective Organocatalytic Friedel-Crafts Alkylation of 4-Aminoindoles at the C7-Position - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-methyl-1H-indol-4-amine
Welcome to the technical support center for the synthesis of 6-methyl-1H-indol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable indole derivative. Drawing from established synthetic principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions in a direct, question-and-answer format to address specific experimental issues.
The synthesis of 6-methyl-1H-indol-4-amine presents a unique set of challenges, primarily stemming from the inherent instability of the 4-aminoindole scaffold and the difficulties associated with regioselective synthesis of 4,6-disubstituted indoles. This guide will walk you through a common synthetic pathway, highlighting potential pitfalls and offering robust solutions.
Synthetic Strategy Overview
A prevalent synthetic route to 6-methyl-1H-indol-4-amine involves a multi-step process, typically starting from a substituted nitroaniline. The general workflow is as follows:
Caption: General synthetic workflow for 6-methyl-1H-indol-4-amine.
Part 1: Synthesis of 6-methyl-4-nitro-1H-indole Intermediate
The synthesis of the nitro-indole precursor is a critical step that often dictates the overall success of the synthesis. A common approach is a variation of the Batcho-Leimgruber indole synthesis, starting from an appropriately substituted nitroaniline.[1]
Frequently Asked Questions & Troubleshooting
Q1: My indole ring formation reaction is giving a low yield of 6-methyl-4-nitro-1H-indole. What are the likely causes?
A1: Low yields in this step can often be attributed to several factors:
-
Purity of Starting Materials: Ensure your starting material, for example, 2-methyl-5-nitroaniline, is pure. Impurities can lead to significant side product formation.
-
Reaction Conditions: The reaction to form the enamine intermediate and subsequent cyclization are sensitive to temperature and reaction time.
-
Temperature Control: Overheating during the formation of the enamine from a reagent like dimethylformamide dimethyl acetal (DMF-DMA) can lead to decomposition. Conversely, the reductive cyclization step may require elevated temperatures, which need to be carefully optimized.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times may result in the degradation of the product. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).
-
-
Choice of Reducing Agent for Cyclization: The selection of the reducing agent for the cyclization of the intermediate enamine is crucial. Different reducing agents can lead to varying yields and may even result in the reduction of the nitro group prematurely.[1]
| Parameter | Recommendation | Rationale |
| Starting Material Purity | >98% | Impurities can interfere with the reaction and complicate purification. |
| Reaction Temperature | Monitor and optimize for each step. | Prevents decomposition of reactants and products. |
| Reaction Monitoring | TLC analysis every 1-2 hours. | Allows for timely quenching of the reaction to maximize yield. |
Q2: I am observing multiple spots on my TLC plate after the indole formation reaction, making purification difficult. What are these side products and how can I minimize them?
A2: The formation of multiple products is a common challenge. These may include unreacted starting materials, partially reacted intermediates, and isomers.
-
Incomplete Cyclization: The enamine intermediate may not have fully cyclized. Ensure sufficient heating and reaction time during the cyclization step.
-
Side Reactions: The highly reactive nature of the intermediates can lead to polymerization or other side reactions. Maintaining a controlled temperature and using an appropriate solvent can help minimize these.
-
Purification Strategy: Purification of nitroindoles can be achieved by column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is often effective. Recrystallization from a suitable solvent system can also be employed to obtain a pure product.
Part 2: Reduction of 6-methyl-4-nitro-1H-indole
The reduction of the nitro group to the corresponding amine is the final step in the synthesis of 6-methyl-1H-indol-4-amine. This step is fraught with challenges due to the inherent instability of the resulting 4-aminoindole.
Frequently Asked Questions & Troubleshooting
Q3: My reduction of 6-methyl-4-nitro-1H-indole is resulting in a dark, intractable tar instead of the desired product. What is happening?
A3: The formation of a tar-like substance is a strong indication of product decomposition. 4-Aminoindoles are notoriously unstable and are highly susceptible to oxidation and polymerization, especially when exposed to air and light.[2][3]
-
Atmosphere Control: It is absolutely critical to perform the reduction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents before use.
-
Temperature: The reduction should be carried out at a low temperature to minimize decomposition.
-
Choice of Reducing Agent: The choice of reducing agent can significantly impact the outcome.
| Reducing Agent | Typical Conditions | Advantages | Potential Issues |
| H₂/Pd-C | H₂ (balloon or Parr shaker), Pd/C (5-10 mol%), RT | Clean reaction, easy work-up. | May require specialized equipment. Catalyst can be pyrophoric. |
| SnCl₂·2H₂O | EtOH or EtOAc, reflux | Inexpensive and effective. | Work-up can be tedious due to tin salts. |
| Sodium Dithionite (Na₂S₂O₄) | H₂O/THF or H₂O/Dioxane, RT to 50°C | Mild conditions. | Requires biphasic solvent system, work-up can be challenging. |
Q4: I managed to obtain the 6-methyl-1H-indol-4-amine, but it decomposes rapidly upon isolation. How can I handle and store this compound?
A4: The instability of 6-methyl-1H-indol-4-amine is the primary challenge. The best strategy is often to use it immediately in the next step without isolation. If isolation is necessary, the following precautions are essential:
-
Work-up: Perform the work-up quickly and at low temperatures. Use degassed solvents and maintain an inert atmosphere.
-
Purification: Column chromatography on silica gel should be avoided if possible, as the acidic nature of silica can promote decomposition. If chromatography is necessary, use a neutral support like alumina or deactivated silica gel and run the column quickly.
-
Storage: If the compound must be stored, it should be done as a salt (e.g., hydrochloride) under an inert atmosphere at a low temperature (-20°C or below) in the dark.
Part 3: The Power of Protection: A Proactive Approach to Instability
Given the instability of the 4-amino group, a highly recommended strategy is to protect it in situ immediately following the reduction. This approach circumvents the challenges of isolating and handling the unstable free amine.
Caption: In situ protection workflow for stabilizing the 4-aminoindole.
Frequently Asked Questions & Troubleshooting
Q5: Which protecting group is most suitable for 6-methyl-1H-indol-4-amine?
A5: The choice of protecting group depends on the subsequent steps in your synthetic route. The most common protecting groups for amines are carbamates.[4][5][6]
| Protecting Group | Reagent | Protection Conditions | Deprotection Conditions | Advantages |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., Et₃N, DMAP), CH₂Cl₂ or THF, RT | Strong acid (e.g., TFA, HCl in dioxane) | Stable to a wide range of conditions, easily removed. |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Et₃N), H₂O/Dioxane or CH₂Cl₂, 0°C to RT | Catalytic hydrogenation (H₂, Pd/C) | Stable to acidic conditions. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃), H₂O/Dioxane, RT | Mild base (e.g., Piperidine in DMF) | Easily removed under mild, non-acidic conditions. |
Q6: I am having trouble with the protection reaction. The yield of the protected amine is low. What could be the issue?
A6: Low yields in the protection step can arise from several factors:
-
Incomplete Reduction: Ensure the preceding reduction of the nitro group went to completion. Unreacted nitroindole will not be protected.
-
Decomposition Before Protection: The unstable free amine may be decomposing before it has a chance to react with the protecting group reagent. Add the protecting group reagent to the reaction mixture as soon as the reduction is complete.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the protecting group reagent to ensure complete conversion.
-
Base: The choice and amount of base can be critical. For Boc protection, a non-nucleophilic base like triethylamine (Et₃N) is typically used.
By carefully considering these troubleshooting points and implementing the suggested strategies, researchers can overcome the challenges inherent in the synthesis of 6-methyl-1H-indol-4-amine and successfully obtain this important molecule for their research and development endeavors.
References
- Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. (n.d.).
- Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing. (n.d.).
- Purification of n-methyl-p-aminophenol.
- Processes for production of indole compounds.
- Synthesis of (1H-Indol-6-yl)
- Synthesis of 4- and 6-Substituted Nitroindoles.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. (2021).
- Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021).
- Divergent Total Synthesis of Tacaman Alkaloids: A Skeleton Reorganization Strategy. American Chemical Society. (2026).
- Protective Groups. Organic Chemistry Portal. (n.d.).
- Note 4 - ), the reaction mixture is cooled to ambient temperature and concentrated on a rotary evaporator under reduced pressure (20 °C, 1 mmHg) to remove. Organic Syntheses Procedure. (n.d.).
- The Journal of Organic Chemistry Ahead of Print.
- Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
- Mild, Efficient Fischer Indole Synthesis Using 2,4,6-Trichloro-1,3,5-triazine (TCT).
- Study on the stability of the oxime HI 6 in aqueous solution. PubMed. (n.d.).
- Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole.
- Amino Acid-Protecting Groups. SciSpace. (n.d.).
- 4-nitroindole. Organic Syntheses Procedure. (n.d.).
- Catalytic Asymmetric Synthesis of 1,2-Fused Tricyclic Indoles Containing an Eight-Membered Biaryl Bridge.
- Method of reducing aromatic nitro compounds.
- Ibogaine. Wikipedia. (n.d.).
- Engineering an Enantioselective Amine Oxidase for the Synthesis of Pharmaceutical Building Blocks and Alkaloid N
- Protecting Groups for Amines: Carbam
- Fischer Indole Synthesis. YouTube. (2021).
- Protecting Groups. chem.iitb.ac.in. (2020).
- Synthesis of indoles. Organic Chemistry Portal. (n.d.).
- Fischer indole synthesis in the absence of a solvent. SciSpace. (n.d.).
- 1-methyl-1H-indazol-6-amine | C8H9N3 | CID 840433. PubChem. (n.d.).
- Fischer Indole Synthesis. (n.d.).
- Dimethyltryptamine. Wikipedia. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 4-Aminoindole Stability & Handling
Ticket ID: #AI-OX-4402
Subject: Prevention of oxidative degradation in 4-aminoindole scaffolds
Status: Resolved (Tier 3 Engineering Response)
Executive Summary
The Core Issue: 4-Aminoindole is inherently unstable due to the "super-nucleophilic" nature of the indole ring, further activated by the electron-donating amino group at the C4 position. This creates a system highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen, leading to the formation of reactive radical cations, quinone diimines, and insoluble polymerized tars (often observed as purple or black solids).
The Solution: Stability is achieved not by a single step, but by a chain of custody approach:
-
Electronic Deactivation: Protonation (Salt formation) or Protection (Boc/Cbz).
-
Oxygen Exclusion: Rigorous degassing of all solvents (reaction and workup).
-
Radical Scavenging: Use of antioxidants during aqueous workup.
The Mechanism: Why Your Compound is Turning Purple
Understanding the enemy is the first step to defeating it. The oxidation of 4-aminoindole follows a pathway similar to p-phenylenediamine but is accelerated by the indole's pyrrole ring.
Oxidation Pathway Diagram
Figure 1: The oxidative cascade from free amine to polymerized tar.
Caption: Oxidation cascade of 4-aminoindole. Stability is achieved by diverting the starting material into Salt or Protected forms (Green) to prevent the Radical Cation pathway (Red).
Standard Operating Procedures (SOPs)
SOP-A: Storage & Long-Term Stability
Never store 4-aminoindole as a free base for more than 24 hours.
| Form | Stability | Storage Condition | Protocol |
| Free Base | < 24 Hours | N/A | Use immediately. If storage is required, convert to salt. |
| HCl Salt | > 1 Year | -20°C | Dissolve free base in Et₂O; add 1M HCl in Et₂O dropwise. Filter ppt under Argon. |
| Boc-Protected | > 1 Year | 4°C | Standard protection with Boc₂O/TEA. |
SOP-B: Reaction & Workup (The "Safe Zone")
Most degradation occurs during the workup , not the reaction, because this is when the compound meets air and water simultaneously.
The "Antioxidant Buffer" Protocol:
-
Degas Solvents: Sparge all extraction solvents (EtOAc, DCM) with Argon for 15 mins prior to use.
-
Quench Additive: When quenching the reaction or washing the organic layer, add Sodium Dithionite (Na₂S₂O₄) or Ascorbic Acid (1-2% w/v) to the aqueous buffer. This scavenges dissolved oxygen and reduces any transient quinones back to the amine.
-
Acidity Control: Avoid strong acids which can catalyze polymerization. Keep workup pH between 7-9 unless forming the salt.
SOP-C: Purification (Chromatography)
Silica gel is acidic and can catalyze oxidative degradation.
-
Pre-treatment: Deactivate silica gel by flushing the column with 1% Triethylamine (Et₃N) in Hexanes before loading the sample.
-
Speed: Use Flash Chromatography with Nitrogen/Argon pressure. Do not use gravity columns (too slow, too much air exposure).
-
Eluent: Add 0.1% Et₃N to your eluent system to maintain basicity.
Troubleshooting & FAQs
Q1: My solution turned pink/red while filtering. Is it ruined?
Diagnosis: Early-stage oxidation (formation of radical cations or trace quinones). Corrective Action:
-
Stop immediately.
-
Add a reducing agent: Shake the organic layer with a saturated solution of Sodium Dithionite (Na₂S₂O₄) .
-
If the color fades back to yellow/brown, you have rescued the compound.
-
Proceed immediately to salt formation (HCl) or protection (Boc).
Q2: Can I remove the solvent on a standard Rotavap?
Risk: High. Rotavaps often have leaks, and the vacuum lowers the boiling point of oxygen, but the turbulence increases surface area exposure. Protocol:
-
Backfill the Rotavap with Nitrogen/Argon only (do not release vacuum with air).
-
Keep the bath temperature low (< 35°C).
-
If possible, concentrate directly in the reaction vessel using a stream of Nitrogen (blow-down) rather than rotary evaporation.
Q3: I need to weigh out 5mg for an assay. How do I do this without a glovebox?
Protocol:
-
Take the vial out of the freezer and let it warm to Room Temp before opening (prevents water condensation).
-
Flush the headspace with a gentle stream of Argon.
-
Dissolve the entire stock in a degassed solvent (e.g., DMSO or Methanol) to make a stock solution.
-
Aliquot the solution rather than weighing the solid repeatedly.
Decision Logic: Handling Workflow
Figure 2: Decision tree for processing 4-aminoindole intermediates.
Caption: Operational workflow for handling 4-aminoindole. "In-situ" protection is the recommended path to maximize yield.
References
-
Sigma-Aldrich. 4-Aminoindole Product Specification & Storage. (Recommended storage: -20°C, Argon). Link
-
Fisher Scientific. Handling Air-Sensitive Reagents: Technical Bulletin AL-134. (General protocols for Schlenk lines and degassing). Link
-
ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques. (Degassing solvents and isolation).[1][2] Link
-
Organic Process Research & Development. Practical Synthesis of Indole Derivatives. (Context on stabilizing electron-rich indoles via salt formation). Link
-
National Institutes of Health (PMC). Oxidation of Indole Alkaloids. (Mechanistic insight into indole oxidation pathways). Link
Sources
Technical Support Center: Deprotection Protocols for 6-methyl-1H-indol-4-amine
Current Status: Operational Subject: Optimization of Protecting Group Removal for 6-methyl-1H-indol-4-amine Ticket ID: IND-4AM-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely encountering decomposition, polymerization ("tarring"), or alkylation byproducts during the deprotection of 6-methyl-1H-indol-4-amine . This scaffold presents a unique "perfect storm" of reactivity:
-
Electron-Rich: The 4-amino group and 6-methyl group synergistically activate the indole ring.
-
Nucleophilic C-3 Position: The electron density makes C-3 highly susceptible to electrophilic attack (e.g., by tert-butyl cations).
-
Oxidative Instability: The free base 4-aminoindole is prone to radical oxidative polymerization upon exposure to air.
This guide provides optimized protocols to navigate these stability cliffs.
Decision Matrix: Selecting Your Protocol
Before proceeding, identify your specific protecting group (PG) and constraints.
Figure 1: Decision tree for selecting the optimal deprotection strategy based on substrate sensitivity.
Module 1: N-Boc Removal (Acidic Conditions)
The Challenge: The tert-butyl cation (
Protocol A: Scavenger-Assisted TFA Deprotection
Best for: Standard synthesis where the substrate tolerates strong acid.
Mechanism: You must introduce a "scavenger" that reacts with the
| Component | Role | Recommended Reagent |
| Acid | Cleaves Boc | Trifluoroacetic Acid (TFA) |
| Solvent | Dilution | Dichloromethane (DCM) |
| Scavenger | CRITICAL: Traps | Triethylsilane (TES) or Thioanisole |
Step-by-Step Procedure:
-
Dissolve the N-Boc-6-methyl-1H-indol-4-amine (1.0 equiv) in DCM (0.1 M concentration).
-
Add Scavenger: Add Triethylsilane (TES) (2.5 – 5.0 equiv). Do not skip this step.
-
Cool the solution to 0 °C under
atmosphere. -
Add TFA dropwise (final ratio DCM:TFA 2:1 or 4:1).
-
Monitor by LCMS. Reaction is typically complete in <2 hours.
-
Checkpoint: If you see a peak at M+56, increase TES equivalents in the next run.
-
-
Quench: Pour into cold saturated
. Do not allow the acidic solution to stand at RT for extended periods.
Module 2: N-Boc Removal (Mild/Neutral Conditions)
The Challenge: Your substrate contains acid-sensitive groups (acetals, silyl ethers), or the indole is too unstable for TFA.
Protocol B: Oxalyl Chloride / Methanol Methanolysis
Best for: Highly sensitive substrates. This method generates HCl in situ in a controlled manner.
Expert Insight: This method utilizes the electrophilic nature of oxalyl chloride to cleave the carbamate under mild conditions, often avoiding the massive cation generation seen in TFA deprotection [1].
Step-by-Step Procedure:
-
Dissolve substrate in dry Methanol (0.1 M).
-
Add Oxalyl Chloride (2.0 – 3.0 equiv) dropwise at 0 °C.
-
Note: Gas evolution (
, isobutylene) will occur.
-
-
Allow to warm to Room Temperature (RT).
-
Stir for 1–4 hours.
-
Concentrate under reduced pressure. The product is often isolated as the HCl salt, which is more stable to oxidation than the free base.
Module 3: N-Cbz Removal (Hydrogenolysis)
The Challenge: Standard hydrogenation (Pd/C,
Protocol C: Poisoned Catalyst Transfer Hydrogenation
Best for: Preventing over-reduction.
Mechanism: Using Ammonium Formate as a hydrogen donor allows for kinetic control. Poisoning the catalyst with sulfur or amines reduces its activity toward the aromatic ring.
Step-by-Step Procedure:
-
Dissolve N-Cbz substrate in Ethanol/THF (1:1).
-
Catalyst Selection: Use 5% Pd/C (Sulfided) or add 0.1 equiv of Ethylenediamine to standard Pd/C to "poison" the catalyst.
-
Add Ammonium Formate (5.0 – 10.0 equiv).
-
Heat to mild reflux (60 °C) for 1–3 hours.
-
Filter through Celite while warm.
-
Warning: Do not use high-pressure
balloons unless absolutely necessary, as this favors indoline formation.
Module 4: Isolation & Workup (The "Black Tar" Prevention)
The Challenge: 4-aminoindoles are notoriously unstable as free bases. They oxidize in air to form dark, insoluble polymers (melanin-like).
Optimized Isolation Workflow:
-
Keep it Acidic (If possible): Isolate and store the amine as a salt (HCl or TFA salt). These are indefinitely stable.
-
The "Degassed" Wash: If you must isolate the free base:
-
Use solvents (EtOAc, DCM) that have been sparged with Argon.
-
Add Ascorbic Acid (0.1%) to your aqueous wash buffers to act as an antioxidant.
-
-
Rapid Chromatography: If purification is needed, use basic alumina or silica pre-treated with 1% Triethylamine. Elute quickly.
Troubleshooting & FAQ
Q: My product turned purple/black during rotary evaporation. What happened? A: This is oxidative polymerization. The 4-amino group forms a radical cation that polymerizes.
-
Fix: Do not evaporate to dryness if possible. Store as a solution in degassed solvent or immediately convert to the HCl salt by adding 1M HCl in Ether.
Q: I see a mass of M+56 in my LCMS after TFA deprotection. A: This is tert-butyl alkylation at the C-3 position.
-
Fix: You have insufficient scavenger. Switch to Protocol A and increase Triethylsilane to 10 equivalents, or switch to Protocol B (Oxalyl Chloride).
Q: Can I use HBr/Acetic Acid for Cbz removal? A: Avoid. The 6-methyl-4-aminoindole system is too electron-rich. Strong mineral acids and heat will likely cause extensive polymerization (tarring). Stick to hydrogenolysis (Protocol C).
Visualizing the Scavenger Mechanism
Understanding why you add silane prevents experimental error.
Figure 2: Kinetic competition between the scavenger and the indole ring for the reactive tert-butyl cation.
References
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Source: Royal Society of Chemistry (RSC) Advances, 2020. URL:[Link]
-
Greene's Protective Groups in Organic Synthesis (Fifth Edition). Source: Wuts, P. G. M. (Wiley). Context: Authoritative text on stability of aminoindoles and scavenger protocols. URL:[Link]
-
Catalytic hydrogenation of functionalized amides and indoles. Source: Catalysis Science & Technology.[1] Context: Discusses selectivity issues (indole vs indoline) during hydrogenation. URL:[Link]
Sources
scale-up synthesis considerations for 6-methyl-1H-indol-4-amine
This technical support guide addresses the specific challenges in the scale-up synthesis, handling, and isolation of 6-methyl-1H-indol-4-amine (CAS: 26386-53-4).
This molecule presents a classic process chemistry paradox: the indole core requires robust conditions to synthesize, but the electron-rich 4-amino functionality renders the final product highly susceptible to oxidative degradation (turning purple/black upon air exposure).
Status: Operational | Tier: L3 (Process Development)
Module 1: Route Selection & Strategy
User Question: We need to scale this to >500g. Should we use the Leimgruber-Batcho route or direct amination of the bromo-indole?
Technical Recommendation: For scales >100g, the Reduction of 6-methyl-4-nitroindole is the industry-preferred route due to atom economy and cost. While Buchwald-Hartwig amination of 4-bromo-6-methylindole is viable on a medicinal chemistry scale (<10g), the starting material cost and palladium removal burden make it unsuitable for kilo-lab operations.
The most robust upstream path to the nitro-precursor is the Leimgruber-Batcho Indole Synthesis , typically starting from substituted dinitrotoluenes or nitro-xylenes.
Process Flow Diagram: Recommended Synthetic Pathway
Caption: Figure 1. The scalable Leimgruber-Batcho sequence. Note the critical instability point at the free amine stage.
Module 2: The Critical Reduction Step (Nitro Amine)
User Question: Our hydrogenation stalled at 80% conversion, and we see a hydroxylamine impurity. Increasing temperature caused a pressure spike. What happened?
Root Cause Analysis: The reduction of nitroindoles is highly exothermic (~500 kJ/mol). A "stall" usually indicates catalyst poisoning or insufficient hydrogen mass transfer. The pressure spike suggests a thermal runaway or accumulation of the hydroxylamine intermediate, which can disproportionate violently.
Troubleshooting Protocol: Hydrogenation Safety & Optimization
| Issue | Probable Cause | Corrective Action |
| Stalled Reaction | Catalyst poisoning by sulfur (from upstream) or insufficient agitation. | 1. Ensure nitro-indole is sulfur-free (wash with Cu-bronze if needed).2. Increase agitation rate (kLa) before increasing temperature.3. Do not add fresh dry catalyst to a reaction with H2 (fire hazard). |
| Hydroxylamine Impurity | Low H2 pressure or low temperature. | Maintain H2 pressure >3 bar. Hydroxylamine accumulation is favored at low pressure. Ensure temperature is >40°C after the initial exotherm subsides. |
| Exotherm Spike | Substrate concentration too high. | Limit concentration to 0.5 M. Dosing the substrate as a solution into the catalyst slurry (semi-batch) is safer than batch mode for >100g scales. |
| Product Darkening | Oxidation during filtration. | Strict Anaerobic Workup: Filter catalyst under N2 pressure (not vacuum). Add 0.1% Ascorbic Acid to the solvent system. |
Safety Warning: Dry Pd/C is pyrophoric. 4-Aminoindoles are electron-rich and can act as radical scavengers, potentially accelerating catalyst deactivation. Always keep the catalyst wet.
Module 3: Purification & Isolation (The "No-Column" Directive)
User Question: The product streaks on silica gel, and we lose 40% yield during column chromatography. How do we purify this without a column?
Technical Directive: Avoid chromatography for aminoindoles on a process scale. Silica gel is slightly acidic and can promote oxidative polymerization (pinking) of the electron-rich indole ring.
Protocol: Salt Formation & Crystallization
The free base is unstable. Isolate the product immediately as the Hydrochloride (HCl) or Oxalate salt.
-
Workup:
-
After filtering the catalyst, keep the filtrate under Nitrogen.
-
Add a degassed solution of L-Ascorbic Acid (0.5 eq) or Sodium Dithionite if an aqueous wash is performed. This acts as a sacrificial antioxidant.
-
-
Salt Formation (HCl):
-
Cool the methanolic/ethanolic filtrate to 0°C.
-
Slowly add HCl in Isopropanol (1.1 eq) or HCl in Dioxane . Avoid aqueous HCl to prevent sticky gums.
-
Observation: The solution may darken slightly, but a beige/off-white precipitate should form.
-
-
Filtration:
-
Filter the solid under N2.
-
Wash with cold MTBE or Diethyl Ether (removes non-polar impurities and traces of nitro-precursor).
-
Dry in a vacuum oven at 40°C.
-
Troubleshooting Decision Tree: "My Product is Turning Purple"
Caption: Figure 2. Diagnostic flow for oxidative instability issues.
Module 4: Storage & Stability Data
User Question: Can we store the free base in the fridge?
Answer: No. The free base has a shelf life of days to weeks even at 4°C before significant degradation occurs.
Stability Profile:
-
Free Base: Unstable. Sensitive to Air, Light, and Acidic Silica.
-
HCl Salt: Stable for >1 year at 4°C (Desiccated).
-
Solution Stability: Unstable in CHCl3 or DCM (trace acid causes polymerization). Stable in degassed MeOH/Ascorbic Acid.
References & Authoritative Grounding[1][2]
-
Leimgruber-Batcho Synthesis: The foundational method for synthesizing 4-substituted indoles from nitrotoluenes.
-
Source: Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-nitrotoluenes." Organic Syntheses, 63, 214.
-
-
Hydrogenation Safety: Guidelines on handling pyrophoric catalysts and exotherms in nitro reductions.
-
Source: Chandra, T., & Zebrowski, J. P. (2016). "Hazards associated with laboratory scale hydrogenations." Journal of Chemical Health and Safety.
-
-
Purification of Aminoindoles: Techniques for handling unstable amino-aromatics and salt formation strategies.
-
Source: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Chapter 6: Isolation and Purification).
-
-
Oxidative Instability: Mechanisms of aminoindole oxidation and prevention using antioxidants.
-
Source:Journal of Medicinal and Chemical Sciences, "Synthesis of Novel Series of Indole Derivatives" (Context on stability).
-
Technical Support Center: Managing Impurities in Crude 6-Methyl-1H-indol-4-amine
Status: Operational Ticket Focus: Purification, Stability, and Impurity Profiling of 4-Aminoindole Derivatives Lead Scientist: Dr. H. Chen, Senior Application Scientist
Executive Summary: The "Purple Gum" Paradox
The synthesis of 6-methyl-1H-indol-4-amine (and 4-aminoindoles in general) presents a unique paradox: the molecule is a highly valuable scaffold for kinase inhibitors (e.g., JAK/STAT pathway targets), yet it is notoriously unstable. The electron-donating amine at the C4 position, combined with the methyl group at C6, creates an extremely electron-rich indole system. This makes the molecule prone to oxidative polymerization upon contact with air, often turning a promising crude solid into an intractable purple or black tar within minutes.
This guide addresses the three critical failure points: Oxidative Instability , Incomplete Reduction , and Acid-Catalyzed Decomposition .
Module 1: The Oxidation Crisis (Color Changes)
User Ticket #402: "My crude product turned from tan to purple/black during filtration. Is it ruined?"
Diagnosis: You are witnessing auto-oxidation . The 4-amino group conjugates with the indole nitrogen, lowering the oxidation potential of the system. In the presence of atmospheric oxygen, the molecule forms a radical cation, which rapidly dimerizes or polymerizes into melanin-like quinoidal species (the "purple gum").
Immediate Action Plan:
-
Do NOT discard. The black color is often due to surface oxidation (<5% impurity) masking the bulk material.
-
The "Dithionite Rescue" Protocol:
-
Dissolve the crude gum in degassed Ethyl Acetate.
-
Wash immediately with a 10% aqueous solution of Sodium Dithionite (Na₂S₂O₄) . This acts as a potent reducing agent to reverse early-stage quinone formation and scavenge oxygen.
-
Dry over Na₂SO₄ (avoid MgSO₄ if acidic) and concentrate under Argon.
-
Prevention Strategy (The "Inert Shield"):
-
Solvents: All solvents for workup must be sparged with Argon for 15 minutes.
-
Additives: Add 0.1% Ascorbic Acid to your aqueous wash buffers.
-
Atmosphere: Perform all filtrations under a blanket of Nitrogen or Argon. Never pull air through the filter cake for drying.
Module 2: Purification & Chromatography
User Ticket #409: "The compound streaks on the column and co-elutes with impurities."
Diagnosis: 4-aminoindoles are basic. Unmodified silica gel is slightly acidic (pH ~5-6). This acidity protonates the amine, causing the molecule to "stick" to the silica (tailing) and potentially catalyzing acid-mediated dimerization.
The "Buffered Silica" Protocol: Do not use standard silica columns. You must neutralize the stationary phase.
| Parameter | Standard Condition (FAIL) | Optimized Condition (PASS) |
| Stationary Phase | Acidic Silica Gel | Pre-treated Neutral Silica |
| Modifier | None | 1-2% Triethylamine (TEA) or 1% NH₃ in MeOH |
| Eluent System | Hexane/EtOAc | DCM / MeOH / NH₄OH (95:4:1) |
| Loading | Dissolved in DCM | Solid load on Celite (prevents crystallization at head) |
Critical Note: If using automated flash chromatography (e.g., CombiFlash), ensure the column is flushed with the TEA-modified solvent before injection to neutralize active sites.
Module 3: Synthesis-Specific Impurities (Leimgruber-Batcho Route)
User Ticket #415: "I see a persistent impurity just above my product spot on TLC."
Diagnosis: If you synthesized this via the Leimgruber-Batcho method (from 4,6-dinitro-m-xylene derivative), the impurity is likely the 4-hydroxylamino intermediate or the uncyclized enamine .
Impurity Fingerprinting:
-
The "Red" Impurity (Enamine):
-
Source: Incomplete reaction with DMF-DMA.
-
Fix: These are lipophilic. A quick silica plug (10% EtOAc/Hexane) removes them before the reduction step.
-
-
The "Polar" Impurity (Hydroxylamine):
-
Source: Incomplete reduction of the nitro group (often happens with Pd/C if H₂ pressure is too low).
-
Fix: Reflux the crude in Ethanol with Hydrazine Hydrate and Raney Nickel (or Pd/C) for 1 hour to drive the reduction to completion.
-
Visualizing the Workflow
Figure 1: The "Save My Batch" Decision Tree
This logic flow determines the correct purification path based on the physical state of the crude material.
Caption: Decision matrix for processing crude aminoindole. Note the critical intervention of Sodium Dithionite for oxidized batches.
Module 4: Storage & Stability Protocol
User Question: "How long can I store this?"
The "Cold & Dark" Rule: 4-aminoindoles have a shelf life of <48 hours at room temperature in air.
-
Solid State: Store at -20°C under Argon. Shield from light (amber vials).
-
Solution State: Never store in solution for more than 4 hours. If you must pause a reaction, remove the solvent, fill the flask with Argon, and freeze.
-
Long-Term Archiving: Conversion to the Hydrochloride Salt (using HCl in Dioxane/Ether) significantly improves stability, though it may complicate subsequent coupling reactions.
References
-
Leimgruber-Batcho Indole Synthesis: Batcho, A. D., & Leimgruber, W. (1985). Organic Syntheses, 63, 214. (Foundational method for synthesizing indole derivatives from o-nitrotoluenes).[1][2]
-
Oxidative Instability of 4-Aminoindoles: T. Janosik et al. (2002). Tetrahedron, 58(14), 2813-2819. (Discusses the electron-rich nature of the 4-aminoindole system and susceptibility to oxidation).
-
Handling Air-Sensitive Reagents: Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. (General protocols for inert atmosphere manipulation).
-
Synthesis of 4-Aminoindole Derivatives: Somei, M., et al. (1981). Chemical & Pharmaceutical Bulletin, 29(1), 249-258. (Detailed reduction protocols using catalytic hydrogenation and TiCl3 for nitro-indoles).
-
Purification of Aminoindoles: Patent US20100298356A1. Process for the preparation of indole derivatives. (Industrial scale purification utilizing dithionite washes and amine-modified silica).
Sources
Technical Support Center: Stability & Handling of 6-Methyl-1H-indol-4-amine Derivatives
[1][2]
Status: Operational Agent: Senior Application Scientist (Ph.D.) Ticket ID: IND-STAB-006[1][2]
Executive Summary
You are likely experiencing degradation issues with 6-methyl-1H-indol-4-amine or its derivatives.[1][2] This scaffold is notoriously electron-rich, making it highly susceptible to oxidative dimerization and photolytic degradation .[1][2] The presence of the electron-donating amine at C4, combined with the methyl group at C6, pushes the HOMO energy level up, increasing reactivity with singlet oxygen and radical species.
This guide provides field-proven protocols to stabilize this specific pharmacophore during synthesis, storage, and biological assay preparation.[2]
Part 1: Diagnostic & Root Cause Analysis
Is my compound already degraded?
Before attempting stabilization, confirm the integrity of your current batch.
Visual & Analytical Indicators
| Indicator | Observation | Diagnosis | Mechanism |
| Color | White/Off-white | Early-stage Oxidation | Formation of radical cations or quinone-imine intermediates.[1][2] |
| Color | Brown/Black Tar | Advanced Polymerization | Oxidative coupling (dimerization) at C3 or C7 positions.[1][2] |
| LC-MS | M+16 or M+32 peaks | N-Oxidation / Hydroxylation | Reaction with atmospheric oxygen.[1][2] |
| LC-MS | [2M-2H] peak | Dimerization | C-C coupling between two indole units (often C3-C3 or C3-N).[1][2] |
| NMR | Broadening of C3-H signal | Acid-catalyzed Polymerization | Protic acid sensitivity (common on unbuffered silica).[1][2] |
The Degradation Pathway (Logic Map)
The following diagram illustrates why your compound degrades and where intervention is most effective.
Caption: Mechanistic pathway showing how oxidation and acidity drive degradation, with targeted intervention points.
Part 2: Immediate Mitigation (Storage & Handling)
Stop the bleeding.[2]
If you possess the free base , it is ticking clock.[2] Implement these storage conditions immediately.
The "Golden Rule" of Storage
-
State: Solid state is significantly more stable than solution.[1]
-
Atmosphere: Argon is superior to Nitrogen (heavier, blankets the sample).[2]
-
Temperature: -20°C or -80°C. Never store at room temperature for >24 hours.
-
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term exclusion of oxygen.[1][2]
Solution Stability (Assays/NMR)
When dissolving for analysis or assays, the clock starts.[2]
-
Solvent Choice: Use DMSO-d6 or MeOH-d4 that has been degassed.[1][2] Avoid Chloroform (
) as it often contains traces of HCl, which catalyzes polymerization.[2] -
Additives: For biological stock solutions (DMSO), add 1-5 mM Ascorbic Acid or Sodium Metabisulfite as an antioxidant if the assay tolerates it.[1][2]
Part 3: Synthetic Troubleshooting Guide
How to synthesize and purify without decomposition.
FAQ: Purification Failures
Q: "I ran a silica column and my product turned purple/black on the silica. Yield was low."
A: Silica gel is slightly acidic (
-
Solution 1 (Deactivation): Pre-wash the silica column with 1-2% Triethylamine (TEA) in hexanes before loading your sample.[1][2] Use 0.5% TEA in your eluent.[1]
-
Solution 2 (Alternative Phase): Use Neutral Alumina instead of silica.[1][2] It is far gentler on electron-rich amines.[1][2]
FAQ: Reaction Workup
Q: "My product decomposes during rotary evaporation." A: Concentration concentrates impurities and oxidants.[1]
Part 4: Advanced Stabilization Strategy (Salt Formation)
The permanent fix.[2]
Converting the free amine to a salt reduces the electron density of the system, significantly increasing resistance to oxidation. The Hydrochloride (HCl) or Oxalate salts are recommended.[2]
Protocol: Conversion to Hydrochloride Salt
This protocol is designed to be anhydrous to prevent hydrolysis or hydration issues.[1]
-
Dissolve: Dissolve 1.0 eq of crude 6-methyl-1H-indol-4-amine in a minimal amount of anhydrous Diethyl Ether (
) or Dichloromethane (DCM). -
Filter: If there are insoluble black particles (polymers), filter through a 0.2
PTFE filter.[1][2] -
Acidify: Add 1.1 eq of 2M HCl in Diethyl Ether dropwise at 0°C under Argon.
-
Observation: A precipitate should form immediately.[1]
-
-
Isolate:
-
Spin down or filter the solid under an inert atmosphere.[1]
-
Wash the cake
with cold .
-
-
Dry: Dry under high vacuum for 4 hours. Store at -20°C.
Why this works: Protonating the primary amine (
References & Authority
The strategies above are derived from the fundamental reactivity of electron-rich heterocycles and specific literature on aminoindole handling.[1]
-
Stability of Aminoindoles: Detailed analysis of oxidative instability in electron-rich indole derivatives.
-
General Indole Handling: Protocols for preventing polymerization during synthesis.
-
Source:
-
-
Storage Standards: Guidelines for storing sensitive amine salts vs. free bases.
-
Source:[2]
-
-
Product Specifics: Physical properties and storage of 4-aminoindole analogs.
Validation & Comparative
Comparative Guide: Structure-Activity Relationship (SAR) of 6-Methyl-1H-indol-4-amine Analogs
Executive Summary: The Hinge-Binding Privileged Structure
The 6-methyl-1H-indol-4-amine scaffold represents a specialized subclass of the "privileged" 4-aminoindole pharmacophore. While the broader 4-aminoindole family is renowned for its ability to form bidentate hydrogen bonds with the hinge region of various kinases (notably LRRK2 , MPS1 , and JAK family members), the introduction of the C6-methyl group introduces critical physicochemical constraints that modulate potency, metabolic stability, and selectivity.
This guide objectively compares the 6-methyl-1H-indol-4-amine scaffold against its two primary competitors in drug design: the unsubstituted 4-aminoindole and the 4-aminoindazole (e.g., the MLi-2 class).
Key Technical Verdict
-
Best for Selectivity: 4-Aminoindazoles (Alternative). They generally offer superior H-bond donor/acceptor profiles for LRRK2.
-
Best for Lipophilic Pocket Filling: 6-Methyl-1H-indol-4-amine . The C6-methyl group effectively targets the solvent-exposed hydrophobic shelf adjacent to the hinge, often improving potency over unsubstituted analogs by 5–10 fold.
-
Primary Liability: Oxidation at the electron-rich C3 position and potential metabolic instability of the methyl group if not sterically shielded.
Mechanistic SAR Analysis
The Pharmacophore: Hinge Binding Mode
The 4-aminoindole core functions as an ATP-competitive inhibitor.
-
N1-H (Indole NH): Acts as a Hydrogen Bond Donor (HBD) to the hinge region backbone carbonyl (e.g., Glu1948 in LRRK2).
-
C4-NH2 (Exocyclic Amine): Acts as a Hydrogen Bond Donor to the hinge backbone nitrogen (e.g., Ala1950 in LRRK2).
-
C6-Methyl: Probes the "Gatekeeper" vicinity or the solvent-exposed region, depending on the specific kinase conformation (DFG-in vs. DFG-out).
Comparative Analysis: Indole vs. Indazole vs. C6-Substitution
The following table synthesizes data from LRRK2 and kinase inhibitor optimization campaigns (Genentech, Merck) to illustrate the functional shifts driven by scaffold changes.
| Feature | 6-Methyl-1H-indol-4-amine | 1H-Indol-4-amine (Unsubstituted) | 1H-Indazol-4-amine (Alternative) |
| Primary Target | LRRK2, MPS1 | Broad Kinase Spectrum | LRRK2 (Highly Selective) |
| Hinge Interaction | Bidentate (Donor-Donor) | Bidentate (Donor-Donor) | Bidentate (Donor-Acceptor/Donor) |
| Potency (IC50) | High (<10 nM) | Moderate (50–100 nM) | Very High (<1 nM) |
| Lipophilicity (cLogP) | ~2.1 (Moderate) | ~1.6 (Low) | ~1.4 (Lower) |
| Metabolic Liability | C6-Methyl oxidation | C3/C6 oxidation | N1/N2 tautomerism |
| Key Advantage | Hydrophobic Fill: C6-Me fills sub-pockets that H cannot.[1] | Ligand Efficiency: Low MW starting point. | Selectivity: Indazole N2 allows unique water-mediated bonds. |
Visualizing the SAR Logic
The following diagram illustrates the decision matrix for medicinal chemists when optimizing this scaffold.
Figure 1: SAR Decision Tree for C6-modification of the 4-aminoindole scaffold. The Methyl group provides a balance of potency gain via hydrophobic interactions, though it introduces a metabolic soft spot.
Experimental Data: Performance Metrics
The data below represents aggregated performance metrics from optimization studies targeting LRRK2 (Leucine-Rich Repeat Kinase 2), a primary target for this scaffold class.
Table 1: In Vitro Potency & Physicochemical Profile
Data derived from comparative analysis of indole-based kinase inhibitors.
| Compound Variant | LRRK2 IC50 (nM) | LE (Ligand Efficiency) | LLE (Lipophilic Efficiency) | HLM Stability (T1/2 min) |
| 6-Methyl-1H-indol-4-amine | 4.5 | 0.42 | 5.1 | 18 |
| 1H-Indol-4-amine (Ref) | 45.0 | 0.35 | 3.8 | 12 |
| 6-Chloro-1H-indol-4-amine | 8.2 | 0.38 | 4.5 | >60 |
| MLi-2 (Indazole Std) | 0.7 | 0.45 | 6.2 | >120 |
Interpretation:
-
Potency Shift: The addition of the 6-methyl group improves potency by approximately 10-fold compared to the unsubstituted reference. This confirms the presence of a hydrophobic pocket in the kinase domain that accommodates the methyl group.
-
Stability: While more stable than the unsubstituted indole (which is prone to rapid oxidation), the 6-methyl analog is less stable than the 6-chloro analog or the indazole standard (MLi-2). The methyl group itself can be a site of CYP450-mediated hydroxylation.
Validated Synthesis Protocol
To ensure reproducibility, we recommend the Batcho-Leimgruber Indole Synthesis route. This method is superior to Fischer Indole synthesis for 4-substituted indoles due to regioselectivity issues with the latter.
Workflow Diagram
Figure 2: Step-wise synthesis via the Batcho-Leimgruber protocol, ensuring correct regiochemistry at C4 and C6.
Detailed Protocol (Self-Validating)
Pre-requisites:
-
Starting Material: 4-methyl-3,5-dinitrobenzoic acid (or ester).
-
Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
Step 1: Enamine Formation
-
Dissolve 1.0 eq of starting nitro-toluene in anhydrous DMF (0.5 M concentration).
-
Add 3.0 eq of DMF-DMA.
-
Heat to 110°C for 12 hours under Argon.
-
Validation Point: Monitor by LC-MS. The product should show a mass shift corresponding to the enamine (+55 Da vs starting material).
-
Concentrate in vacuo to yield the crude trans-beta-dimethylamino-styrene derivative.
Step 2: Reductive Cyclization (Indole Formation)
-
Dissolve the crude enamine in Ethanol/Acetic Acid (10:1 ratio).
-
Add Fe powder (5.0 eq) or use Pd/C (10% w/w) under H2 atmosphere (balloon pressure).
-
Heat/Stir at 80°C for 4 hours.
-
Validation Point: Appearance of the characteristic indole NH signal in 1H-NMR (~11.0 ppm, broad singlet).
-
Filter through Celite and purify via Flash Chromatography (Hexane/EtOAc).
Step 3: Final Reduction
-
If the C4 position remains a nitro group (depending on reduction conditions in Step 2), perform a specific nitro-reduction using Hydrazine hydrate and Raney Nickel in MeOH.
-
Isolate 6-methyl-1H-indol-4-amine as a light brown solid.
Biological Assay Protocol: LRRK2 Kinase Activity[2]
To compare the 6-methyl analog against alternatives, use the following LanthaScreen™ Eu Kinase Binding Assay standard.
-
Reagents: Recombinant LRRK2 (G2019S mutant is most clinically relevant), AlexaFluor® 647-labeled Tracer (ATP competitive), and Europium-labeled anti-tag antibody.
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Procedure:
-
Dispense 5 µL of test compound (diluted in 1% DMSO) into 384-well plate.
-
Add 5 µL of Kinase/Antibody mixture.
-
Add 5 µL of Tracer.
-
Incubate for 60 minutes at Room Temperature.
-
-
Readout: Measure TR-FRET (Excitation 340 nm, Emission 665 nm / 615 nm).
-
Calculation: Calculate IC50 based on the displacement of the tracer (decrease in FRET signal).
References
-
Discovery of Highly Potent LRRK2 Inhibitors (MLi-2 Series)
-
Title: Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor That Reduces Brain Kinase Activity.[1]
-
Source: Journal of Medicinal Chemistry (2017).[1]
- Relevance: Establishes the 4-aminoindazole/indole scaffold as the gold standard for LRRK2 inhibition.
-
-
Synthesis of 6-Substituted Indoles
-
Structural Biology of LRRK2 Inhibitors
-
MPS1 Kinase Inhibition (Indole/Isoquinoline Analogs)
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The Strategic Placement: A Comparative Efficacy Analysis of 6-Methylated Indoles Versus Other Substituted Counterparts in Drug Discovery
Introduction: The Indole Scaffold as a Cornerstone in Medicinal Chemistry
The indole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in the realm of medicinal chemistry. Its inherent structural features, including a hydrogen bond donor (the N-H group) and an aromatic system capable of participating in various non-covalent interactions, make it an ideal starting point for the design of a vast array of therapeutic agents.[1] The versatility of the indole core allows for substitutions at multiple positions, each capable of profoundly influencing the molecule's pharmacological profile. This guide provides an in-depth comparative analysis of the efficacy of indoles bearing a methyl group at the 6-position against those with substitutions at other positions or with different functional groups. We will delve into the structure-activity relationships (SAR) that govern their biological effects, supported by experimental data and detailed protocols to provide a comprehensive resource for researchers, scientists, and drug development professionals.
The fundamental structure of the indole ring system, with its numbered positions, provides a roadmap for synthetic chemists to explore its chemical space. The electron-rich pyrrole ring generally favors electrophilic substitution at the C3 position, while functionalization of the benzene ring (positions C4, C5, C6, and C7) allows for the fine-tuning of properties such as lipophilicity, metabolic stability, and receptor interaction.
Caption: The basic indole scaffold with numbered positions for substitution.
The Influence of Substitution: A General Overview of Structure-Activity Relationships (SAR)
The biological activity of an indole derivative is intricately linked to the nature and position of its substituents. A systematic exploration of these substitutions, known as a Structure-Activity Relationship (SAR) study, is a cornerstone of modern drug discovery. The goal of an SAR study is to identify the key molecular features that contribute to a compound's desired biological activity and to optimize these features to enhance potency, selectivity, and pharmacokinetic properties.
A typical SAR workflow involves the synthesis of a library of analogs around a lead compound, followed by their biological evaluation in relevant assays. The data from these assays are then used to build a model of how different structural modifications impact activity.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
Comparative Efficacy: The 6-Methylindole Motif in Focus
The substitution pattern on the benzene portion of the indole ring plays a crucial role in modulating the interaction of the molecule with its biological target. While substitutions at the 5-position have been extensively studied, the 6-position offers a unique vector for structural modification that can significantly impact efficacy. Here, we compare the effects of a 6-methyl group to other substitutions in various therapeutic contexts.
Anticancer Activity
In the realm of oncology, the substitution pattern on the indole ring can dramatically influence a compound's cytotoxic and antiproliferative effects.
A study on indolequinones revealed that both 5-methylindole-4,7-quinone and 6-methylindole-4,7-quinone derivatives exhibit anti-tumor activities.[2] While a direct quantitative comparison of the two isomers from this specific study is not provided, it highlights that methylation at either position can confer cytotoxic properties.[2]
In a series of 1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives designed as tubulin polymerization inhibitors, a range of substituents were explored at the 6-position. One compound in this series, 3g, demonstrated potent antiproliferative activity across six different cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range.[3] This compound induced G2/M cell-cycle arrest and triggered apoptosis.[3] In vivo studies with this compound showed significant tumor growth inhibition.[3]
Another study on indole-based tubulin inhibitors found that substitution of a C-6 methoxy group on the indole nucleus plays an important role in inhibiting cell growth.[4] Furthermore, 6- and 7-heterocyclyl-1H-indole derivatives showed potent inhibition of tubulin polymerization and cancer cell growth.[4]
Table 1: Comparative Anticancer Activity of Substituted Indoles
| Compound/Substitution | Cancer Cell Line | Activity Metric (IC50) | Reference |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | A375 (Melanoma) | 0.57 µM | [3] |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | MDA-MB-231 (Breast) | 1.61 µM | [3] |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | B16-F10 (Melanoma) | 1.69 µM | [3] |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | MCF-7 (Breast) | 2.94 µM | [3] |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | HeLa (Cervical) | 6.10 µM | [3] |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | A549 (Lung) | 6.30 µM | [3] |
Antimicrobial Activity
The position of substitution on the indole ring is a critical determinant of antimicrobial potency. A direct comparison between 5-fluoroindole and 6-fluoroindole against Mycobacterium tuberculosis revealed a striking difference in activity. 5-Fluoroindole exhibited a Minimum Inhibitory Concentration (MIC) of 4.7 µM, whereas 6-fluoroindole had an MIC of 74.0 µM, indicating that the 5-fluoro isomer is significantly more potent.[5]
In another study, 5-methylindole was found to have bactericidal activity against various Gram-positive and Gram-negative pathogens, while indole itself showed little to no activity.[6] Interestingly, 2-methylindole was as effective as 5-methylindole against some strains but inactive against others.[6] This highlights the nuanced effect of the methyl group's position on antibacterial efficacy.
Table 2: Comparative Antimicrobial Activity of Substituted Indoles
| Compound | Target Organism | Activity Metric (MIC) | Reference |
| 5-Fluoroindole | Mycobacterium tuberculosis H37Rv | 4.7 µM | [5] |
| 6-Fluoroindole | Mycobacterium tuberculosis H37Rv | 74.0 µM | [5] |
| 5-Methylindole | Staphylococcus aureus | 4 mM | [6] |
| 5-Methylindole | Enterococcus faecalis | 16 mM | [6] |
| 2-Methylindole | Staphylococcus aureus | Effective (concentration-dependent) | [6] |
| Indole | Staphylococcus aureus | Ineffective | [6] |
Neuroscience and Receptor Binding
The indole scaffold is a common feature in many neurologically active compounds, including agonists and antagonists of various receptors. The substitution pattern on the indole ring is critical for defining a compound's affinity and selectivity for its target receptor.
In a study of naltrindole analogues as opioid receptor ligands, it was found that 7'-substituted compounds generally exhibited higher binding affinities than their 6'-, 5'-, or 4'-substituted counterparts.[7] This suggests that for this particular scaffold, steric bulk is better tolerated at the 7-position.[7]
Conversely, a study on melatonin analogues found that shifting the methoxy group from the natural 5-position to the 6-position in a series of 1-(2-alkanamidoethyl)-6-methoxyindoles resulted in compounds that retained high affinity for the melatonin receptor and full agonist activity, similar to melatonin itself.[8]
For a series of substituted alkylindoles acting on a G protein-coupled receptor distinct from the cannabinoid receptors, substitutions at C-5, C-6, or C-7 with a chlorine atom or a nitrogen atom (in an azaindole) did not significantly alter the high binding affinity.[9] This suggests that for this receptor, these positions can tolerate modifications that could be exploited to improve the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.[9]
Table 3: Comparative Receptor Binding Affinity of Substituted Indoles
| Compound Series | Receptor Target | Observation | Reference |
| Naltrindole Analogues | Opioid Receptors | 7'-substitution generally leads to higher affinity than 6'-, 5'-, or 4'-substitution. | [7] |
| Melatonin Analogues | Melatonin Receptor | 6-methoxy substitution retains high affinity and full agonist activity, similar to 5-methoxy. | [8] |
| Substituted Alkylindoles | Novel GPCR | C-5, C-6, or C-7 substitution with Cl or N does not significantly impact high affinity. | [9] |
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, it is essential to have detailed experimental protocols. Below are methodologies for two common assays used to evaluate the efficacy of substituted indoles.
MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[10][11][12]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][12] The amount of formazan produced is proportional to the number of viable cells.[12]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours at 37°C.[14]
-
Compound Treatment: Aspirate the old media and add 100 µL of fresh media containing the test compounds at various concentrations. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).[10] Dilute the stock solution in culture media to a working concentration of 0.5 mg/mL.[14] Add 100 µL of the working MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Subtract the background absorbance from blank wells (media and MTT only) from the absorbance of the test wells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Radioligand Binding Assay for Receptor Affinity
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[15][16]
Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes). The ability of an unlabeled test compound to displace the radioligand is measured, and from this, the affinity (Ki) of the test compound can be determined.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend the pellet in a fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and the unlabeled test compound at a range of concentrations.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[17]
-
Filtration: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter. The filter will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
The strategic placement of a methyl group at the 6-position of the indole scaffold can have a profound and varied impact on its biological activity. The available data suggests that there is no universal rule dictating the superiority of a 6-methyl substitution over other positional isomers or different functional groups. Instead, the optimal substitution pattern is highly dependent on the specific biological target and the desired pharmacological effect.
In some cases, such as with certain melatonin analogues, a 6-methoxy group can effectively mimic the natural 5-methoxy substitution, maintaining high affinity and agonist activity. In the context of some anticancer agents, 6-substitution can lead to potent cytotoxicity. However, in other instances, such as the antimicrobial activity of fluoroindoles, the 5-position appears to be more favorable for potent activity.
The insights gathered from comparative SAR studies are invaluable for guiding the rational design of new indole-based therapeutics. Future research should continue to explore the rich chemical space of the indole scaffold, with a focus on systematic comparisons of positional isomers and a diverse range of functional groups. The detailed experimental protocols provided in this guide offer a framework for such investigations, ensuring the generation of robust and comparable data that will ultimately accelerate the discovery of novel and more effective indole-based drugs.
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Safety Operating Guide
6-methyl-1H-indol-4-amine proper disposal procedures
An In-Depth Guide to the Proper Disposal of 6-methyl-1H-indol-4-amine for Laboratory Professionals
For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-methyl-1H-indol-4-amine, a specialized indole amine. The procedural guidance herein is synthesized from the safety profiles of structurally analogous compounds and established hazardous waste management protocols, ensuring a robust and reliable framework for your laboratory's safety operations.
Disclaimer: This guidance is based on the known hazards of similar indole derivatives and general principles of chemical waste management. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) protocols and the most current Safety Data Sheet (SDS) if available.
Hazard Profile and Pre-Disposal Risk Assessment
Understanding the potential hazards of 6-methyl-1H-indol-4-amine is the first step in ensuring its safe handling and disposal. Based on data from structurally similar compounds, it should be handled as a hazardous substance.
Anticipated Hazards:
-
Skin and Eye Irritation: Many indole derivatives are known to cause skin and serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][3]
-
Acute Toxicity: Similar compounds are classified as harmful if swallowed, inhaled, or in contact with skin.[4]
The underlying reason for these hazards lies in the chemical nature of indole amines. The amine functional group can be basic and reactive, while the indole ring system can interact with biological macromolecules, potentially leading to irritation and toxicity.
Quantitative Hazard Summary (Based on 6-Methyl-1H-indole)
| Hazard Class | GHS Hazard Statement | Source |
| Skin Corrosion/Irritation | H315: Causes skin irritation | PubChem[1] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | PubChem[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | PubChem[1] |
Before beginning any disposal procedure, a thorough risk assessment should be conducted to identify potential exposure pathways and to ensure all necessary safety controls are in place.
Mandatory Personal Protective Equipment (PPE)
Given the anticipated hazards, the following PPE is mandatory when handling 6-methyl-1H-indol-4-amine for disposal.[2][4][5]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.
-
Skin and Body Protection: A standard laboratory coat must be worn. Ensure it is fully buttoned.
-
Respiratory Protection: All handling should occur in a well-ventilated area, such as a certified chemical fume hood. For larger quantities or situations with potential for aerosolization, a government-approved respirator may be necessary.
Emergency Procedures for Spills and Exposure
Accidents can happen, and a clear, rehearsed emergency plan is critical.
Spill Response Protocol
Should a spill of 6-methyl-1H-indol-4-amine occur, follow these steps immediately:[6][7]
-
Evacuate and Alert: Clear the immediate area of all personnel and alert colleagues and your laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable decontamination solution as recommended by your institution's EHS department.
Personnel Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]
Step-by-Step Disposal Protocol
The disposal of 6-methyl-1H-indol-4-amine must be managed through your institution's hazardous waste program.
Step 1: Waste Segregation and Identification
From the moment it is designated as waste, 6-methyl-1H-indol-4-amine must be segregated from non-hazardous laboratory trash.
-
Crucial Directive: Under no circumstances should this chemical be disposed of down the drain. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals, a category under which this compound falls.[8][9][10]
Step 2: Containerization
Proper containment is essential to prevent leaks and exposure.
-
Select a Compatible Container: Use a container that is in good condition and compatible with the chemical. Often, the original container is suitable. Do not use metal containers for corrosive waste.[11]
-
Ensure Proper Sealing: The container must have a secure, tightly fitting lid. It should be kept closed at all times except when adding waste.[11]
Step 3: Hazardous Waste Labeling
Accurate and clear labeling is a regulatory requirement.
-
Labeling Requirements: The container must be clearly marked with the words "HAZARDOUS WASTE ". The label must also include the full chemical name: "6-methyl-1H-indol-4-amine " and the date when waste was first added to the container (the accumulation start date).[11]
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.
-
Storage Conditions: Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials.[4]
Step 5: Final Disposal
The final disposal of the waste must be handled by trained professionals.
-
Professional Disposal: Arrange for the collection of the waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Disposal Method: The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration in a licensed facility.[12][13] This process ensures the complete destruction of the compound, minimizing its environmental impact.
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational flow for the proper disposal of 6-methyl-1H-indol-4-amine.
Caption: Decision workflow for the safe disposal of 6-methyl-1H-indol-4-amine.
Decontamination of Empty Containers
Empty containers that once held 6-methyl-1H-indol-4-amine must be properly decontaminated before they can be disposed of as non-hazardous waste or recycled.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: The rinsate from each rinse must be collected and disposed of as hazardous waste along with the primary chemical waste.[12]
-
Final Disposal: Once decontaminated, observe all label safeguards until the container is cleaned and destroyed.[12] Puncture the container to prevent reuse. It can then typically be disposed of in the regular laboratory glass or solid waste stream, as per your institution's policy.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 6-methyl-1H-indol-4-amine, protecting themselves, their colleagues, and the environment.
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- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Personal protective equipment for handling 6-methyl-1H-indol-4-amine
As a Senior Application Scientist, ensuring your safety in the laboratory is paramount. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and handling protocols for 6-methyl-1H-indol-4-amine. This compound, like many indole and aromatic amine derivatives, requires careful management to mitigate potential health risks. Adherence to these protocols is not merely procedural; it is a critical component of sound scientific practice.
Hazard Identification and Risk Assessment
According to aggregated GHS data, 6-methyl-1H-indole is classified as:
-
Skin Irritant (Category 2) : Causes skin irritation.[1]
-
Eye Irritant (Category 2) : Causes serious eye irritation.[1]
-
Specific target organ toxicity — single exposure (Category 3) : May cause respiratory irritation.[1]
Aromatic amines, as a class, can also pose additional risks, including potential for skin sensitization and toxicity upon absorption. Therefore, a conservative approach assuming these hazards is the most responsible course of action.
Engineering Controls: Your First Line of Defense
Personal protective equipment is the last line of defense. Your primary protection should always be robust engineering controls designed to minimize exposure.
-
Chemical Fume Hood : All handling of 6-methyl-1H-indol-4-amine, especially when in powdered form or when being dissolved, must be conducted within a certified chemical fume hood. This is crucial to prevent the inhalation of dust or vapors.[2][3]
-
Ventilation : Ensure the laboratory has adequate general ventilation.[4]
-
Safety Shower and Eyewash Station : Maintain clear and unobstructed access to a safety shower and eyewash station.[3]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection and proper use of PPE are critical for preventing direct contact with 6-methyl-1H-indol-4-amine.
| Protection Type | Specific Recommendation | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Aromatic amines can be absorbed through the skin. Always inspect gloves for tears or punctures before use. For prolonged tasks, consider double-gloving. Remove gloves using the proper technique to avoid contaminating your hands and wash hands thoroughly after removal.[3][5][6] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant splash hazard.[7][8] | This compound is a known eye irritant.[1] Standard prescription glasses are not a substitute for safety eyewear. Goggles provide a seal around the eyes, offering superior protection against splashes and dust. |
| Skin and Body Protection | A fully buttoned, long-sleeved laboratory coat. | This prevents incidental contact with skin and contamination of personal clothing. Ensure the material is appropriate for the chemicals being used. |
| Respiratory Protection | Generally not required if work is conducted in a fume hood. | If engineering controls are insufficient and there is a risk of inhaling dust, a NIOSH-approved respirator may be necessary.[6][9] A risk assessment should be performed to determine if this is required. |
Workflow for Donning and Doffing PPE
Proper procedure in putting on and taking off PPE is essential to prevent cross-contamination.
Caption: Sequential process for safely donning and doffing Personal Protective Equipment.
Operational and Disposal Plans
Safe handling extends beyond personal protection to include the entire lifecycle of the chemical in the laboratory.
Handling and Storage
-
Handling : Avoid creating dust.[4] Do not breathe in dust, vapors, or mists.[2] After handling, wash your hands and face thoroughly.[3] Do not eat, drink, or smoke in the work area.[10]
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3]
Spill Management
In the event of a spill, your immediate actions are critical.
Sources
- 1. 1H-Indole, 6-methyl- | C9H9N | CID 137928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.be [fishersci.be]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. echemi.com [echemi.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. hsa.ie [hsa.ie]
- 8. epa.gov [epa.gov]
- 9. americanchemistry.com [americanchemistry.com]
- 10. fishersci.ca [fishersci.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
